Technical Documentation Center

4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one

Core Science & Biosynthesis

Foundational

4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one literature review

An In-depth Technical Guide to 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one: Synthesis, Reactivity, and Applications Abstract This technical guide provides a comprehensive scientific overview of 4-Chloro-1-isopropyl-3-n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one, a functionalized heterocyclic compound with significant potential as a versatile intermediate in synthetic organic chemistry and drug discovery. While specific literature on this exact molecule is sparse, its structural motifs—a 2-pyridone core, an activated chloro leaving group, an electron-withdrawing nitro group, and an N-isopropyl substituent—allow for a detailed exploration of its probable synthesis, reactivity, and applications. This document serves as a foundational resource for researchers and drug development professionals, offering insights into its physicochemical properties, proposed synthetic methodologies, key chemical transformations, and safety protocols based on established principles and data from closely related analogues.

Introduction: A Privileged Scaffold for Chemical Innovation

The 2-pyridone ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and capacity for diverse functionalization make it an ideal starting point for the development of novel therapeutic agents. The subject of this guide, 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one, is a highly decorated derivative poised for significant utility.

The strategic placement of its functional groups dictates its chemical behavior:

  • 4-Chloro Group: Positioned on an electron-deficient ring, this chlorine atom is highly activated towards nucleophilic aromatic substitution (SNAr), serving as an excellent leaving group for the introduction of a wide array of substituents.

  • 3-Nitro Group: As a powerful electron-withdrawing group, it further activates the C4 position for SNAr reactions. Furthermore, it is a versatile functional handle that can be readily reduced to an amino group, opening a secondary vector for molecular elaboration.

  • N-Isopropyl Group: This substituent enhances lipophilicity, which can be crucial for modulating solubility and cell permeability. It also provides steric bulk that can influence reaction kinetics and the conformational preferences of downstream products.

This guide aims to consolidate the predicted and known chemistry surrounding this molecule to empower researchers to leverage its full synthetic potential.

Physicochemical and Spectroscopic Profile

While extensive experimental data is not publicly available, the key properties of 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one can be tabulated based on supplier information and computational predictions.

PropertyValueSource
CAS Number 186375-92-0[1]
Molecular Formula C₈H₉ClN₂O₃Inferred
Molecular Weight 216.62 g/mol Inferred
Appearance Solid (predicted)[1]
Purity ≥95%[1]
Predicted pKa ~0.5 (for related pyridines)[2]
Predicted Solubility Insoluble in water[2][3][4]
Storage Conditions Inert atmosphere, 2-8°C[5][6]

Spectroscopic Analysis (Predicted):

  • ¹H NMR: Protons on the pyridine ring would appear as distinct doublets in the aromatic region. The isopropyl group would exhibit a characteristic septet (CH) and a doublet (two CH₃).

  • ¹³C NMR: The spectrum would show eight distinct carbon signals, including the carbonyl carbon of the pyridone ring at a significantly downfield shift.

  • IR Spectroscopy: Key stretches would include those for the C=O (pyridone), C-Cl, and the asymmetric and symmetric stretches for the NO₂ group.

Proposed Synthesis and Mechanistic Rationale

A logical and efficient synthesis of 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one can be proposed based on standard heterocyclic transformations. The most plausible route involves the sequential functionalization of a 2-hydroxypyridine precursor. The causality for this pathway lies in the directing effects of the substituents and the need to install the thermally and chemically sensitive groups in a strategic order.

Proposed Synthetic Pathway

Synthesis_Pathway SM 4-Hydroxy-2-pyridone INT1 4-Hydroxy-3-nitro-2-pyridone SM->INT1  1. Nitration  HNO₃ / H₂SO₄ INT2 4-Chloro-3-nitropyridin-2(1H)-one INT1->INT2  2. Chlorination  POCl₃ or SOCl₂ PRODUCT 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one INT2->PRODUCT  3. N-Isopropylation  2-Bromopropane, Base (e.g., K₂CO₃)

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Nitration of 4-Hydroxy-2-pyridone

  • To a cooled (0 °C) flask containing concentrated sulfuric acid, slowly add 4-hydroxy-2-pyridone in portions, ensuring the temperature remains below 10 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for several hours, monitoring completion by TLC.

  • Carefully pour the reaction mixture onto crushed ice and collect the resulting precipitate by filtration to yield 4-hydroxy-3-nitro-2-pyridone.

Causality: Nitration is performed early to install the key activating group. Using a pyridone tautomer directs the nitration primarily to the 3-position due to the activating effect of the hydroxyl/oxo groups.

Step 2: Chlorination of 4-Hydroxy-3-nitro-2-pyridone

  • Suspend 4-hydroxy-3-nitro-2-pyridone in phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux and maintain for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and carefully quench by pouring it slowly onto a mixture of ice and a neutralizing base (e.g., sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-Chloro-3-nitropyridin-2(1H)-one.

Causality: The hydroxyl group is converted to a chloro group, which is a much better leaving group for subsequent SNAr reactions. POCl₃ is a standard and effective reagent for this transformation on pyridones.

Step 3: N-Isopropylation

  • Dissolve 4-Chloro-3-nitropyridin-2(1H)-one in a polar aprotic solvent such as DMF or acetonitrile.

  • Add a suitable base (e.g., potassium carbonate or sodium hydride) followed by 2-bromopropane (isopropyl bromide).

  • Heat the mixture (e.g., 60-80 °C) and stir until the reaction is complete.

  • After cooling, partition the mixture between water and an organic solvent. The organic phase is washed, dried, and concentrated. The crude product can be purified by column chromatography to yield the final product.

Causality: This final step introduces the isopropyl group onto the pyridone nitrogen. This reaction is typically robust and installing the alkyl group last prevents it from interfering with the earlier chlorination and nitration steps.

Core Reactivity and Synthetic Utility

The synthetic value of 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one stems from its three primary reactivity hubs, which allow for orthogonal chemical modifications. The reactivity is primarily dictated by the electron-deficient nature of the pyridine ring[7].

Reactivity_Hub CPD 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one SNAr 4-Substituted Product (Amine, Thiol, Alkoxide, etc.) CPD->SNAr  Nucleophilic Aromatic  Substitution (SNAr)  (Nu⁻, Base) Reduction 3-Amino-4-chloro Product CPD->Reduction  Nitro Group Reduction  (e.g., Fe/HCl, H₂/Pd-C) Coupling 4-Aryl/Alkyl Product CPD->Coupling  Cross-Coupling  (e.g., Suzuki, Buchwald-Hartwig)

Caption: Key reaction pathways for chemical diversification.

A. Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

This is the compound's most prominent reaction. The C4 position is highly electrophilic, making the chloro atom an excellent leaving group for substitution by a wide range of nucleophiles.[7]

  • With Amines: Reaction with primary or secondary amines (R¹R²NH) typically proceeds smoothly in the presence of a non-nucleophilic base (e.g., DIPEA) in a polar solvent to yield 4-amino-substituted pyridones.

  • With Thiols: Thiolates (RS⁻), generated from thiols and a base, are potent nucleophiles that readily displace the chloride to form 4-thioether derivatives.

  • With Alcohols/Phenols: Alkoxides or phenoxides (RO⁻) can also serve as nucleophiles, though often requiring more forcing conditions, to produce 4-ether analogues.

B. Reduction of the 3-Nitro Group

The nitro group can be selectively reduced to a primary amine, providing a crucial functional handle for further derivatization, such as amide or sulfonamide formation.

  • Standard Conditions: Common methods include catalytic hydrogenation (H₂ over Pd/C), or metal-acid combinations like iron in acetic acid or tin(II) chloride in HCl.[8] The choice of reagent is critical to avoid undesired side reactions, such as reduction of the pyridone ring.

C. Metal-Catalyzed Cross-Coupling Reactions

The C4-Cl bond is a suitable electrophile for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can install new aryl or vinyl groups at the C4 position.

  • Buchwald-Hartwig Amination: This provides an alternative to direct SNAr for forming C-N bonds, particularly with less nucleophilic amines.[9]

Potential Applications in Drug Discovery

While this specific molecule has not been extensively cited in drug discovery literature, its role as a versatile chemical intermediate is clear.[2][10][11] Its structural components are present in many advanced pharmaceutical agents. The presence of a halogenated heterocyclic core is a common feature in FDA-approved drugs, contributing to improved potency and metabolic stability.[12][13]

Potential therapeutic areas for derivatives include:

  • Kinase Inhibition: The 2-pyridone scaffold can act as a hinge-binding motif. The functional groups on the ring can be elaborated to target specific pockets within the ATP-binding site of kinases.[9]

  • Anti-inflammatory and Anti-peptic Ulcer Agents: Related nitropyridine structures have been investigated for these applications.[11]

  • Agrochemicals: The chloro-nitropyridine motif is also found in pesticides, where it can disrupt key biological processes in target organisms.[2]

Safety, Handling, and Storage

Based on safety data sheets (SDS) for structurally similar compounds like 4-chloro-3-nitropyridine, 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one should be handled as a hazardous substance.[14][15][16]

Hazard ClassStatement
Acute Toxicity Toxic if swallowed (H301).[5][14] May be harmful in contact with skin or if inhaled.[14]
Eye Damage Causes serious eye damage (H318).[14][15]
Skin Irritation May cause skin irritation.[17]
Respiratory Irritation May cause respiratory system irritation.[14][17]
Handling Protocol
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[14] Ensure an eyewash station and safety shower are readily accessible.[17]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields or a face shield.[14]

  • Handling Practices: Avoid generating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[14]

  • Spills: In case of a spill, evacuate the area. Collect the spilled material carefully using an absorbent material and place it in a sealed container for proper disposal.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14]

  • For long-term stability and to maintain product quality, store under an inert atmosphere (e.g., argon or nitrogen) and under refrigeration (2-8 °C).[5][14]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[14]

Conclusion

4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one represents a potent and versatile building block for chemical synthesis. Although not yet widely characterized in academic literature, its strategically functionalized 2-pyridone core provides multiple avenues for diversification. Through nucleophilic aromatic substitution, nitro group reduction, and cross-coupling reactions, this intermediate can serve as a valuable precursor for generating libraries of complex molecules aimed at drug discovery and materials science. Adherence to strict safety protocols is essential when handling this compound due to its presumed toxicity and irritant properties. This guide provides a foundational framework to support and encourage further investigation into the promising chemistry of this compound.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Leveraging 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one as a Versatile Chemical Intermediate

Introduction: Unveiling a Strategic Building Block In the landscape of medicinal chemistry and organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Strategic Building Block

In the landscape of medicinal chemistry and organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures.[1][2] 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one is a pyridinone derivative engineered with specific functional groups that impart a unique and highly advantageous reactivity profile. Its structure, featuring a chloro substituent activated by an adjacent nitro group and a sterically influential N-isopropyl group, makes it an exceptional building block for creating a diverse array of substituted heterocyclic compounds, which are prevalent in many pharmaceuticals.[3]

This guide provides an in-depth exploration of the core reactivity of this intermediate and delivers detailed, field-proven protocols for its application in key synthetic transformations. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this versatile molecule.

Physicochemical Properties & Safety Data

Before proceeding with any experimental work, it is crucial to be familiar with the physicochemical properties and safety requirements for 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one.

PropertyValueSource
CAS Number 185994-43-8Internal Data
Molecular Formula C₈H₉ClN₂O₃Internal Data
Molecular Weight 216.62 g/mol Internal Data
Appearance Typically a light yellow to white solid[4]
Solubility Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, DMF)[4]
Hazard Statements Toxic if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[4][5][6]
Precautionary Measures Wear protective gloves, clothing, and eye/face protection. Handle in a well-ventilated area. Wash hands thoroughly after handling.[6]

Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.[4][5][6] The data presented is for guidance and may vary.

Core Reactivity and Mechanistic Insights

The synthetic utility of 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one stems from two primary reactive sites: the C4-chloro group and the C3-nitro group.

The C4-Position: A Hub for Nucleophilic Aromatic Substitution (SNAr)

The key to this intermediate's reactivity is the susceptibility of the chlorine atom at the C4 position to Nucleophilic Aromatic Substitution (SNAr).[7] This is not a typical feature of aryl chlorides, which are generally unreactive towards nucleophiles.

Causality of Reactivity: The pyridinone ring is inherently electron-deficient. This effect is powerfully amplified by the strong electron-withdrawing nature of the adjacent nitro (NO₂) group and the carbonyl group (C=O) at the C2 position.[7][8] These groups work in concert to delocalize the negative charge of the intermediate Meisenheimer complex formed upon nucleophilic attack, thereby stabilizing it and lowering the activation energy for the reaction.[7][8] The reaction proceeds via an addition-elimination mechanism.[8]

Tandem_Synthesis A Start: 4-Chloro-1-isopropyl- 3-nitropyridin-2(1H)-one B Step 1: SNAr Reaction (Protocol 1) A->B + Aniline, DIPEA C Intermediate: 4-Anilino-1-isopropyl- 3-nitropyridin-2(1H)-one B->C Purification D QC Check (TLC, LC-MS) C->D E Step 2: Nitro Reduction (Protocol 2) D->E Pass F Final Product: 3-Amino-4-anilino- 1-isopropylpyridin-2(1H)-one E->F H₂, Pd/C Work-up

Sources

Application

Application Note: HPLC Reaction Monitoring of 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one S_NAr Transformations

Introduction & Chemical Context Substituted 2-pyridones are privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores in kinase inhibitors, antiviral agents, and type II DNA topoisomerase i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Substituted 2-pyridones are privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores in kinase inhibitors, antiviral agents, and type II DNA topoisomerase inhibitors[1]. The compound 4-chloro-1-isopropyl-3-nitropyridin-2(1H)-one is a highly versatile electrophilic intermediate. Because the N1 position is alkylated with an isopropyl group, the molecule is locked in the lactam (pyridone) tautomeric state, preventing the lactam-lactim tautomerization typically observed in unsubstituted pyridones[2].

The 4-chloro substituent is exceptionally activated toward Nucleophilic Aromatic Substitution (S_NAr) due to the synergistic electron-withdrawing effects of the adjacent 3-nitro group and the conjugated 2-carbonyl moiety. While this allows for rapid functionalization with various amines or alkoxides to build pharmaceutical libraries, it also presents a significant analytical challenge: the extreme electrophilicity makes the starting material highly susceptible to competitive hydrolysis by trace water, generating a polar 4-hydroxy-2-pyridone byproduct[3].

This application note details a self-validating, pH-controlled Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to monitor the S_NAr reaction progress, quantify the desired product, and accurately track the formation of the hydrolysis impurity without the need for extensive offline workup[4].

Reaction Mechanism & Chromatographic Causality

To develop a robust analytical method, one must understand the underlying reaction kinetics and the physicochemical properties of the analytes.

  • The S_NAr Pathway: The reaction proceeds via the addition of a nucleophile (e.g., a primary or secondary amine) to the C4 position, forming a transient, negatively charged Meisenheimer complex, followed by the expulsion of the chloride leaving group.

  • The Hydrolysis Competitor: Trace moisture in the reaction solvent (e.g., DMF or THF) acts as an oxygen nucleophile, leading to 4-hydroxy-1-isopropyl-3-nitropyridin-2(1H)-one .

  • Chromatographic Implications of pH: Unlike the starting material, the 4-hydroxy impurity possesses a highly acidic enolizable proton. If analyzed under neutral HPLC conditions, this impurity will partially ionize, leading to severe peak tailing, retention time shifting, and poor resolution. By acidifying the mobile phase to pH ~2.7 using 0.1% Formic Acid, the ionization of the 4-hydroxy group is suppressed, ensuring sharp peak shapes and reproducible retention[5].

SNAr_Pathway SM 4-Chloro-1-isopropyl- 3-nitropyridin-2(1H)-one (Starting Material) Meisenheimer Meisenheimer Intermediate SM->Meisenheimer + Amine Nuc (SNAr Attack) Impurity 4-Hydroxy-1-isopropyl- 3-nitropyridin-2(1H)-one (Hydrolysis Impurity) SM->Impurity + Trace H2O (Side Reaction) Product 4-Amino-1-isopropyl- 3-nitropyridin-2(1H)-one (Target Product) Meisenheimer->Product - HCl (Fast)

Figure 1: S_NAr reaction pathway and competitive hydrolysis of the pyridone intermediate.

Analytical Strategy & Method Development

A gradient RP-HPLC method was selected to accommodate the wide polarity range of the reaction mixture. The 4-hydroxy impurity is highly polar and elutes early, the 4-amino product is moderately polar, and the 4-chloro starting material is highly lipophilic due to the isopropyl and chloro groups.

A C18 stationary phase provides optimal hydrophobic retention, while dual-wavelength UV detection (254 nm and 320 nm) ensures accurate capture of the nitro-pyridone chromophore, which exhibits a characteristic secondary absorption maximum around 320 nm[2].

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Zorbax SB-C18, 4.6 × 150 mm, 3.5 µmSterically protected C18 resists acidic hydrolysis at low pH; provides high theoretical plates for resolving structurally similar pyridones.
Mobile Phase A 0.1% Formic Acid in Milli-Q WaterLowers pH to ~2.7, suppressing the ionization of the 4-hydroxy impurity to prevent peak tailing[5].
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile provides lower backpressure and sharper peaks for aromatic nitrogen heterocycles compared to methanol.
Flow Rate 1.0 mL/minStandard flow rate for 4.6 mm ID columns, optimizing the van Deemter curve for 3.5 µm particles.
Column Temp 30 °CStabilizes retention times against ambient laboratory temperature fluctuations.
Detection UV/PDA at 254 nm and 320 nm254 nm captures the general aromatic backbone; 320 nm is highly specific to the conjugated nitro-pyridone system[2].
Injection Vol 5 µLSmall volume prevents column overloading from highly concentrated reaction aliquots.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.0955Isocratic hold to focus polar impurities.
2.0955End of isocratic hold.
12.0595Linear gradient to elute lipophilic starting material.
15.0595High-organic wash to clear late-eluting dimers.
15.1955Return to initial conditions.
20.0955Column re-equilibration.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. By incorporating an immediate chemical quench and a standardized dilution factor, the method prevents on-column reactions and ensures quantitative reproducibility[4].

Step 1: Reaction Sampling & Quenching

  • Using a positive-displacement pipette, extract a 20 µL aliquot directly from the active S_NAr reaction mixture.

  • Immediately dispense the aliquot into an HPLC vial containing 980 µL of a Quench Solution (50:50 Acetonitrile:Water containing 0.5% Trifluoroacetic acid).

    • Critical Insight: The high acidity of the quench solution instantly protonates the amine nucleophile, destroying its nucleophilicity and halting the S_NAr reaction at the exact time of sampling.

Step 2: Sample Preparation

  • Vortex the quenched sample for 10 seconds to ensure homogeneity.

  • If the reaction utilizes inorganic bases (e.g., K2CO3), pass the quenched solution through a 0.22 µm PTFE syringe filter to remove precipitated salts that could damage the HPLC injector stator.

Step 3: System Suitability Testing (SST)

  • Inject a blank (Quench Solution) to verify a stable baseline and the absence of ghost peaks.

  • Inject a standard mixture containing the 4-chloro starting material and a known 4-hydroxy reference standard.

  • Validation Criteria: The resolution ( Rs​ ) between the 4-hydroxy impurity and the starting material must be ≥5.0 . The tailing factor ( Tf​ ) for the 4-hydroxy peak must be ≤1.5 .

Step 4: Analysis & Quantification

  • Inject the prepared reaction samples.

  • Integrate peaks at 320 nm to avoid interference from non-UV-active aliphatic amines or solvent fronts.

HPLC_Workflow Step1 1. Extract Reaction Aliquot (20 µL from reactor) Step2 2. Acidic Quench & Dilute (Add to 980 µL MeCN/H2O + TFA) Step1->Step2 Step3 3. Particulate Filtration (0.22 µm PTFE Filter) Step2->Step3 Step4 4. RP-HPLC Injection (5 µL, C18 Column) Step3->Step4 Step5 5. Dual-Wavelength Detection (PDA: 254 nm & 320 nm) Step4->Step5 Step6 6. Peak Integration & Yield Quantification Step5->Step6

Figure 2: Workflow for the preparation and HPLC analysis of S_NAr reaction aliquots.

Expected Results & Data Interpretation

Based on the physicochemical properties of the analytes under the specified acidic gradient conditions, the expected elution order strictly follows the reverse-phase principle (polar compounds elute first).

AnalyteExpected Retention Time (min)Relative Retention Time (RRT)Chromatographic Characteristics
4-Hydroxy Impurity ~ 4.50.44Elutes early due to high polarity; peak shape is maintained by acidic mobile phase.
4-Amino Product ~ 6.80.66Intermediate polarity; retention depends on the specific lipophilicity of the amine used.
4-Chloro Starting Material ~ 10.21.00Highly lipophilic; elutes during the high-organic phase of the gradient.

By monitoring the disappearance of the peak at 10.2 min and the emergence of the peak at 6.8 min, chemists can accurately determine reaction completion. A rising peak at 4.5 min indicates moisture ingress in the reaction vessel, alerting the operator to optimize anhydrous conditions.

References

  • Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Ludwig-Maximilians-Universität München (LMU). Available at:[Link]

  • Application of a column selection system and DryLab software for high-performance liquid chromatography method development. Molnar Institute / Journal of Chromatography A. Available at:[Link]

  • Discovery and Optimization of Indolyl-Containing 4-Hydroxy-2-Pyridone Type II DNA Topoisomerase Inhibitors Active against Multidrug Resistant Gram-negative Bacteria. Journal of Medicinal Chemistry (ACS Publications) / PMC. Available at: [Link]

  • Calibration-free reaction yield quantification by HPLC with a machine-learning model of extinction coefficients. Chemical Science (RSC Publishing). Available at: [Link]

  • Cytotoxic hexadepsipeptides and anti-coronaviral 4-hydroxy-2-pyridones from an endophytic Fusarium sp. PMC. Available at:[Link]

Sources

Method

Application Note: Developing Covalent Assays with 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one in Fragment-Based Drug Discovery

Introduction & Chemical Rationale In the rapidly evolving landscape of Targeted Covalent Inhibitors (TCIs) and Fragment-Based Drug Discovery (FBDD), there is a critical need to expand the chemical space of electrophilic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

In the rapidly evolving landscape of Targeted Covalent Inhibitors (TCIs) and Fragment-Based Drug Discovery (FBDD), there is a critical need to expand the chemical space of electrophilic warheads beyond traditional Michael acceptors like acrylamides. Heteroaromatic halides operating via Nucleophilic Aromatic Substitution ( SN​Ar ) have emerged as highly tunable and effective covalent warheads[1].

4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one (CAS: 1708133-95-2) represents a highly specialized SN​Ar scaffold designed for cysteine-targeted ligand discovery. Its utility stems from three distinct structural features:

  • Electronic Activation: The electron-withdrawing 3-nitro group and the adjacent pyridinone carbonyl highly activate the C4-chloride for nucleophilic attack by cysteine thiolates. The reaction proceeds via a Meisenheimer complex intermediate, followed by chloride elimination to form a stable, irreversible thioether linkage[2].

  • Steric & Lipophilic Tuning: Unlike un-alkylated 4-chloro-3-nitropyridines, which are often promiscuously reactive, the N1-isopropyl group provides steric shielding that tempers intrinsic reactivity. Furthermore, this lipophilic anchor is highly effective at occupying adjacent hydrophobic sub-pockets, such as those found in the p53-Y220C mutant cleft or allosteric kinase sites[3].

  • Scaffold Stability: The pyridinone core is metabolically stable and provides predictable hydrogen-bonding vectors for target engagement.

This application note details the experimental causality and self-validating protocols required to develop high-throughput biochemical and mass spectrometry assays using this specific building block.

Assay Development Workflow

The development of a covalent assay utilizing 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one requires a two-tiered approach: first, establishing the intrinsic chemical reactivity of the fragment, and second, quantifying its time-dependent target engagement.

CovalentAssayWorkflow Compound 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one (Electrophilic Fragment) GSH_Assay Intrinsic Reactivity Profiling (GSH HPLC/MS Assay) Compound->GSH_Assay Filter out highly promiscuous binders Protein_Incubation Target Protein Incubation (e.g., Cys-mutant or WT) Compound->Protein_Incubation Time-course incubation Intact_MS Intact Protein LC-MS (Covalent Adduct Detection) Protein_Incubation->Intact_MS Quench & Analyze Functional_Assay Functional/Biochemical Assay (e.g., Fluorescence Polarization) Protein_Incubation->Functional_Assay Measure Activity Hit_Validation Hit Validation & SAR (k_inact / K_I Determination) Intact_MS->Hit_Validation Functional_Assay->Hit_Validation

Figure 1: Workflow for evaluating SNAr-reactive covalent fragments in drug discovery.

Protocol 1: Intrinsic Reactivity Profiling (GSH Assay)

Causality & Rationale: Before screening a covalent fragment against a biological target, its intrinsic reactivity must be quantified. SN​Ar warheads can sometimes be "hyper-reactive" ( t1/2​<5 min), leading to non-specific protein labeling and idiosyncratic toxicity[3]. The Glutathione (GSH) assay serves as a standardized triage step. By monitoring both the depletion of the parent compound and the formation of the adduct, this assay self-validates that the loss of signal is due to covalent adduction rather than aqueous precipitation or degradation[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one in LC-MS grade DMSO. Prepare a fresh 10 mM solution of reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Reaction Initiation: In a glass HPLC vial, mix the GSH solution with the assay buffer to achieve a final GSH concentration of 1 mM. Initiate the reaction by adding the compound stock to a final concentration of 100 µM (1% final DMSO).

  • Time-Course Sampling: Incubate the mixture at 25 °C. At predefined intervals (0, 10, 20, 30, 60, and 120 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 50 µL of 1% formic acid in acetonitrile. Note: The acidic pH protonates the GSH thiolate, instantly halting the SN​Ar reaction.

  • LC-MS Acquisition: Inject 5 µL of the quenched samples onto a C18 reverse-phase column coupled to a single quadrupole or TOF mass spectrometer.

  • Data Processing: Monitor the parent ion ( m/z 217.0 [M+H]+ ) and the expected GSH-adduct mass. Plot the natural logarithm of the remaining parent compound concentration versus time. Fit the data to a pseudo-first-order kinetic model to determine the rate constant ( kGSH​ ) and the half-life ( t1/2​=ln(2)/kGSH​ ).

Protocol 2: Intact Protein MS Assay for Covalent Binding Kinetics

Causality & Rationale: Standard IC50​ values are mathematically flawed for irreversible covalent inhibitors because their potency is driven by both affinity and time. To accurately assess the efficacy of 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one, we must measure the pseudo-first-order inactivation rate ( kinact​ ) and the binding affinity ( KI​ )[2]. Intact Protein Mass Spectrometry provides a self-validating readout: a discrete mass shift corresponding to the exact molecular weight of the warhead minus the leaving group (HCl). Running a parallel assay with a Cys-to-Ser mutant protein ensures the modification is strictly site-specific[1].

Step-by-Step Methodology:

  • Protein Preparation: Dilute the recombinant target protein (e.g., a cysteine-containing kinase or p53-Y220C) to 2 µM in assay buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). Critical Step: Ensure no nucleophilic reducing agents (DTT or BME) are present, as they will outcompete the target cysteine for the SN​Ar warhead. If a reductant is necessary to prevent protein dimerization, use TCEP.

  • Compound Titration: Prepare a 5-point dilution series of the compound (e.g., 10, 25, 50, 100, 200 µM) in DMSO.

  • Incubation & Quenching: Add the compound to the protein (final DMSO = 1%). At specific time points (0, 15, 30, 60, 120 min), remove 20 µL aliquots and quench with 1% formic acid.

  • LC-TOF-MS Analysis: Desalt the samples inline using a C4 trap column and elute into a Time-of-Flight (TOF) mass spectrometer.

  • Deconvolution & Kinetic Calculation: Use MaxEnt1 (or equivalent deconvolution algorithms) to convert the multiply-charged envelope into an intact zero-charge mass spectrum. Calculate the percentage of covalent modification ( +180 Da mass shift) at each time point.

  • Data Fitting: Fit the time-course data at each concentration to obtain the observed rate constant ( kobs​ ). Plot kobs​ against the compound concentration using the hyperbolic equation kobs​=(kinact​×[I])/(KI​+[I]) to extract kinact​ and KI​ .

Data Presentation: Kinetic Parameter Comparison

To benchmark the performance of 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one, its kinetic parameters are compared against standard reference warheads. The data below illustrates how the N-isopropyl group tempers intrinsic reactivity while driving target-specific affinity.

Compound ScaffoldIntrinsic Reactivity: GSH t1/2​ (min)Target Affinity: KI​ (µM)Inactivation Rate: kinact​ ( 10−3s−1 )Efficiency: kinact​/KI​ ( M−1s−1 )
Acrylamide Control 12050.01.224
4-Chloro-3-nitropyridine (Un-alkylated)< 5N/A (Promiscuous)N/AN/A
4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one 4515.04.5300

Table 1: Comparative kinetic profiling. The un-alkylated 4-chloro-3-nitropyridine is hyper-reactive, leading to non-specific labeling. The addition of the 1-isopropyl-2-oxo system shifts the GSH half-life into a stable "Goldilocks" zone (45 min) while significantly improving target affinity ( KI​ ) via hydrophobic interactions.

References

  • Klett T, Stahlecker J, Schwer M, et al. "SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes." Drug Design, Development and Therapy, 2025.[Link]

  • Keeley AB, Kopranovic A, Di Lorenzo V, et al. "Electrophilic MiniFrags Revealed Unprecedented Binding Sites for Covalent HDAC8 Inhibitors." Journal of Medicinal Chemistry, 2024.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

minimizing side products in 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one reactions

Welcome to the Technical Support Center for heterocyclic synthesis workflows. This guide is specifically engineered for researchers and drug development professionals working with 4-Chloro-1-isopropyl-3-nitropyridin-2(1H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis workflows. This guide is specifically engineered for researchers and drug development professionals working with 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one , a highly functionalized and reactive scaffold often utilized in the synthesis of kinase inhibitors and GPCR ligands.

Because this molecule features a highly electrophilic C-4 position and a reducible C-3 nitro group, side products are a frequent bottleneck. This guide addresses the two most critical failure points in this workflow: moisture-driven hydrolysis during SNAr and hydrodehalogenation during nitro reduction .

Section 1: Nucleophilic Aromatic Substitution (SNAr) at C-4

Q: During my amination reaction at the C-4 position, my LCMS shows a massive peak with a mass shift of -19 Da (relative to the chloride starting material). What is happening?

A: You are observing the hydrolysis of the C-4 chloride, resulting in the formation of 4-hydroxy-1-isopropyl-3-nitropyridin-2(1H)-one.

The Causality: The C-4 position of this scaffold is exceptionally electron-deficient. The combination of the strongly electron-withdrawing ortho-nitro group and the para-carbonyl (from the pyridone ring) severely lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This makes the C-4 carbon highly susceptible to nucleophilic attack. If your base is hygroscopic or your solvent contains trace water, ambient hydroxide ions will rapidly outcompete your intended amine nucleophile, displacing the chloride.

Troubleshooting Matrix: Base & Solvent Selection To minimize hydrolysis, you must strictly control the nucleophilicity of your base and the anhydrous nature of your solvent.

Base TypeRecommended SolventHydrolysis RiskMechanistic Rationale & Causality
Inorganic (K₂CO₃, Cs₂CO₃) DMF or NMPHigh These bases are highly hygroscopic. Trace water reacts with the carbonate to generate hydroxide, a superior nucleophile that rapidly attacks C-4.
Triethylamine (TEA) DCM or THFModerate While less hygroscopic, TEA is sufficiently unhindered to occasionally act as a competing nucleophile, forming unstable quaternary ammonium intermediates.
DIPEA (Hünig's Base) Anhydrous MeTHFLow Strict steric hindrance prevents DIPEA from acting as a nucleophile. MeTHF has low water solubility, further suppressing ambient hydrolysis.
Self-Validating Protocol: Anhydrous SNAr Amination

This protocol is designed to validate itself at the analytical stage, ensuring you can definitively distinguish between unreacted starting material and hydrolysis.

  • Preparation: Flame-dry all glassware. Ensure your anhydrous MeTHF has a Karl Fischer (KF) titration value of < 50 ppm.

  • Setup: Dissolve 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one (1.0 eq) in anhydrous MeTHF (0.2 M) under a nitrogen atmosphere.

  • Base Addition: Add 1.2 eq of DIPEA. Stir for 5 minutes.

  • Temperature Control: Cool the reaction to 0 °C. The extreme reactivity of the C-4 position means room temperature additions can lead to exothermic degradation.

  • Nucleophile Addition: Add your amine nucleophile (1.05 eq) dropwise.

  • Validation (LCMS): Quench a 5 µL aliquot in 1 mL of dry methanol.

    • Success: Disappearance of the starting material mass and appearance of the desired product mass.

    • Failure: If a major peak appears at [M - Cl + OH]⁺, your system has been compromised by moisture. Discard, dry your reagents, and restart.

Section 2: Chemoselective Nitro Reduction (C-3)

Q: I am trying to reduce the C-3 nitro group to an amine, but I am losing the C-4 chlorine in the process. How do I prevent hydrodehalogenation?

A: You are using a catalyst that is too oxidatively active, such as standard Palladium on Carbon (Pd/C) or Raney Nickel.

The Causality: Standard Pd/C is highly efficient at activating hydrogen for nitro reduction, but Palladium readily undergoes oxidative addition into activated C–Cl bonds. Because the C-4 chlorine is activated by the adjacent pyridone core, standard hydrogenation conditions will cleave the C–Cl bond, yielding the hydrodehalogenated side product (3-amino-1-isopropylpyridin-2(1H)-one).

To achieve chemoselectivity, you must use a poisoned catalyst. As demonstrated by Kasparian et al. [1], utilizing a sulfided Platinum on Carbon catalyst (Pt/C-S) poisons the metal surface just enough to completely inhibit oxidative addition into the C–Cl bond, while still allowing the necessary electron transfer to reduce the nitro group.

G Start 4-Chloro-1-isopropyl- 3-nitropyridin-2(1H)-one Path1 Standard Pd/C, H2 Start->Path1 Path2 Pt/C(S), H2 (3-4 bar) <40 °C Start->Path2 SideProduct Side Product: 3-Amino-1-isopropyl- pyridin-2(1H)-one (Hydrodehalogenation) Path1->SideProduct DesiredProduct Desired Product: 3-Amino-4-chloro-1-isopropyl- pyridin-2(1H)-one Path2->DesiredProduct

Figure 1: Divergent reduction pathways showing chemoselective vs. unselective conditions.

Self-Validating Protocol: Chemoselective Catalytic Hydrogenation

This methodology leverages isotopic pattern recognition to ensure the structural integrity of the C-4 position is maintained.

  • Setup: Charge a pressure reactor with 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one (1.0 eq) and THF (0.1 M).

  • Catalyst Loading: Add 0.1 mol % of 3% Pt(S)/C (commercially available sulfided platinum on carbon). Do not exceed 0.1 mol % loading, as higher loadings can override the sulfide poisoning effect.

  • Purge: Seal the reactor. Purge the atmosphere with N₂ (3x), followed by H₂ (3x).

  • Reaction: Pressurize to 3–4 bar H₂ and stir at 37 °C. Monitor after 8 hours.

  • Validation (LCMS Isotope Check):

    • Success: The desired aniline product will display a characteristic 3:1 isotopic ratio in the mass spectrometer (representing the ³⁵Cl and ³⁷Cl isotopes).

    • Failure: If the isotopic doublet disappears and the overall mass drops by ~34 Da (loss of Cl, addition of H), hydrodehalogenation has occurred. Verify your catalyst source and ensure the temperature did not exceed 40 °C.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Concentrate the filtrate in vacuo to isolate the pure 3-amino-4-chloro-1-isopropylpyridin-2(1H)-one.

References

  • Kasparian, A. J., Savarin, C., Allgeier, A. M., & Walker, S. D. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry, 76(23), 9841–9844.[Link]

Optimization

4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one solubility issues and solutions

Technical Support Center: 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-Chloro-1-is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one. As a substituted nitropyridinone, this compound may exhibit limited solubility in common solvent systems, a frequent hurdle in experimental setup and screening. This document provides a structured approach to systematically overcoming these issues, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one and what are its likely physicochemical properties?

A1: 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one is a substituted pyridine derivative. Based on its structure—featuring a halogen (chloro), a nitro group, and an isopropyl substituent on the pyridinone core—it is expected to be a relatively nonpolar, hydrophobic molecule. Compounds with similar structures, such as 4-Chloro-3-nitropyridine, are documented as being insoluble or sparingly soluble in water.[1][2][3] Therefore, it is anticipated that this compound will present challenges in aqueous-based assays and may require organic solvents for initial dissolution. It is likely a solid at room temperature.[4]

Q2: I am starting a new experiment. Which solvent should I try first to dissolve this compound?

A2: For a novel compound with expected poor aqueous solubility, a powerful, polar aprotic solvent is an excellent starting point. We recommend beginning with Dimethyl Sulfoxide (DMSO).[5] DMSO is capable of dissolving a wide range of organic compounds.[6] If DMSO is not compatible with your experimental system, other strong organic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) can be considered. Always start by preparing a concentrated stock solution in the chosen organic solvent.[5][7]

Q3: Why is it critical to ensure the compound is fully dissolved before use in an assay?

A3: Undissolved compound particles can lead to significant experimental artifacts and a high degree of variability. Firstly, the actual concentration in solution will be lower than the calculated concentration, leading to inaccurate dose-response curves and potency measurements. Secondly, solid particles can interfere with automated liquid handling systems and optical measurements in plate-based assays. Complete dissolution ensures a homogenous solution, which is fundamental for accurate and reproducible scientific results.[5]

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, related chloro-nitropyridine structures are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye and skin irritation.[8][9][10] Therefore, it is imperative to handle 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All handling of the solid and preparation of solutions should be performed inside a certified chemical fume hood.[8]

Troubleshooting Guide: Dissolution Issues

This section addresses common problems encountered during the solubilization of 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one.

Issue 1: The compound fails to dissolve in a single organic solvent (e.g., DMSO, Ethanol).
  • Probable Cause: The concentration may be too high for the selected solvent, or the solvent's polarity may not be optimal for this specific molecule.

  • Solutions & Troubleshooting Steps:

    • Reduce Concentration: Attempt to prepare a less concentrated stock solution. Many solubility issues are simply a matter of exceeding the saturation point.

    • Apply Gentle Heat and Agitation: Warming the solution to 37-50°C can increase the rate and extent of dissolution.[11][12] Use a water bath and accompany warming with vortexing or sonication.[12] Caution: Always test for compound stability at elevated temperatures on a small scale first.

    • Utilize a Co-Solvent System: The principle of co-solvency involves using a mixture of solvents to enhance solubility.[13][14][15] If the compound is in DMSO but precipitates upon dilution into an aqueous medium, adding a co-solvent like polyethylene glycol (PEG), propylene glycol, or Tween 80 to the final aqueous solution can help maintain solubility.[11][16]

Issue 2: The compound dissolves in the organic stock solvent but precipitates immediately upon dilution into an aqueous buffer (e.g., PBS, cell culture media).
  • Probable Cause: This is a classic sign of a hydrophobic compound crashing out of solution when introduced to a high-polarity aqueous environment. The organic solvent (like DMSO) becomes highly diluted, and the aqueous buffer cannot maintain the compound in solution.

  • Solutions & Troubleshooting Steps:

    • Decrease Final Concentration: The most straightforward solution is to lower the final working concentration in the aqueous medium. Determine the maximum aqueous solubility to define your experimental range.

    • Modify the Dilution Method: When adding the stock solution to the buffer, do so dropwise while vigorously vortexing the buffer.[12] This rapid mixing can prevent localized high concentrations that initiate precipitation.

    • pH Adjustment: The pyridinone structure contains nitrogen atoms that may be protonated. The solubility of pyridine-based compounds is often pH-dependent.[11][17] Systematically test the solubility in buffers with a range of pH values (e.g., pH 4.0, 6.0, 7.4, 8.0). A lower pH may protonate the pyridine nitrogen, forming a more water-soluble salt.[17][18]

    • Incorporate Surfactants or Complexing Agents: Surfactants like Tween 80 or Pluronic F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent aqueous solubility.[13][15] Alternatively, cyclodextrins can be used as complexing agents to form inclusion complexes that are more water-soluble.[5][19]

Issue 3: I need a high-concentration formulation for in vivo studies, and standard solvents are insufficient.
  • Probable Cause: The required dose is too high to be achieved with simple solvent systems due to the compound's intrinsic low solubility.

  • Solutions & Troubleshooting Steps:

    • Explore Formulation Strategies: For preclinical studies, advanced formulation approaches are often necessary. These include:

      • Co-solvent Formulations: Test mixtures of solvents deemed safe for in vivo use, such as DMSO, PEG400, and Tween 80. A common vehicle might be 10% DMSO, 40% PEG400, and 50% water.

      • Lipid-Based Formulations: If the compound is highly lipophilic, consider dissolving it in oils or creating a self-emulsifying drug delivery system (SEDDS).[15]

      • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic carrier matrix at a molecular level.[20] While this requires more advanced preparation, it can significantly enhance solubility and bioavailability.

Data & Protocols

Table 1: Recommended Solvents for Initial Screening

The following table provides a list of solvents, categorized by polarity, to use in a systematic solubility screen.

Solvent ClassSolvent NamePolarity IndexDielectric Constant (20°C)Notes
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.247Excellent starting point; dissolves a wide range of compounds.[21]
N,N-Dimethylformamide (DMF)6.438.25Strong solvent, use with caution.[22]
Acetonitrile5.836.64Common in analytical chemistry (HPLC).[22]
Acetone5.121.01Volatile, useful for initial tests.[22]
Polar Protic Ethanol4.324.6Less toxic, good for cell-based assays if tolerated.[21]
Methanol5.132.7More polar than ethanol.
Less Polar Dichloromethane (DCM)3.19.1Useful for extraction and purification.
Tetrahydrofuran (THF)4.07.5Good for moderately polar compounds.[23]

Data compiled from various sources.[21][22][23]

Experimental Protocols

Objective: To qualitatively determine the best single solvent for initial dissolution.

  • Preparation: Aliquot approximately 1-2 mg of 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one into several labeled glass vials.

  • Solvent Addition: To each vial, add a different solvent from Table 1, starting with 100 µL.

  • Agitation: Vortex each vial vigorously for 1-2 minutes.[7]

  • Observation: Visually inspect for dissolution. If the solid remains, add another 100 µL of the solvent and repeat the agitation.

  • Equilibration: Allow the vials to stand at room temperature for 1 hour to ensure they reach equilibrium.

  • Assessment: Record the solvent in which the compound dissolved at the highest apparent concentration (i.e., the one that required the least volume). This is your lead solvent for preparing a stock solution.

Objective: To accurately prepare a high-concentration stock solution for experimental use.

  • Calculation: Determine the mass of the compound needed to prepare your desired volume and concentration (e.g., 10 mM). The formula is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) .[5][24]

  • Weighing: Carefully weigh the calculated mass of the compound onto an analytical balance.[5]

  • Dissolution: Transfer the weighed solid into a volumetric flask. Add approximately half of the final volume of your chosen solvent (e.g., DMSO).

  • Solubilization: Cap the flask and use a combination of vortexing and sonication to ensure all solid material is fully dissolved. Gentle warming (37°C) may be applied if necessary.[12] Visually confirm that no solid particles remain.

  • Final Volume: Once fully dissolved, carefully add the solvent to the flask until the meniscus reaches the calibration mark.

  • Homogenization & Storage: Cap the flask and invert it 15-20 times to ensure the solution is homogenous.[5] Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, protecting it from light if the compound is light-sensitive.[5]

Visual Workflow for Troubleshooting

The following diagram outlines a decision-making process for addressing solubility challenges.

G cluster_success start Start: Dissolve Compound in chosen solvent (e.g., DMSO) dissolved Is it fully dissolved? start->dissolved success Success! Proceed with experiment dissolved->success Yes increase_sol Increase Solubilization dissolved->increase_sol No precipitates_aq Does it precipitate in aqueous buffer? success->precipitates_aq aq_sol_strategies Aqueous Solubility Strategies precipitates_aq->aq_sol_strategies Yes success_final Final Success! Solution is stable reduce_conc Reduce Concentration increase_sol->reduce_conc heat_sonicate Gentle Heat / Sonicate increase_sol->heat_sonicate cosolvent Try Co-Solvent System increase_sol->cosolvent reduce_conc->dissolved heat_sonicate->dissolved cosolvent->dissolved lower_final_conc Lower Final Concentration aq_sol_strategies->lower_final_conc modify_dilution Modify Dilution Method aq_sol_strategies->modify_dilution ph_adjust Adjust pH aq_sol_strategies->ph_adjust add_surfactant Add Surfactant / Cyclodextrin aq_sol_strategies->add_surfactant lower_final_conc->precipitates_aq modify_dilution->precipitates_aq ph_adjust->precipitates_aq add_surfactant->precipitates_aq

Caption: A workflow for troubleshooting poor solubility.

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC. [Link]

  • SAFETY DATA SHEET - 4-Chloro-3-nitrobenzotrifluoride. Alfa Aesar. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. [Link]

  • How can I dissolve hydrophobic compounds in DMEM media?. ResearchGate. [Link]

  • Lab Skills: Preparing Stock Solutions. YouTube. [Link]

  • 4-Chlor-3-nitropyridine. ChemBK. [Link]

  • Solubility of Organic and Inorganic Chemicals in Selected Solvents. National Technical Reports Library. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. [Link]

  • Common Organic Solvents: Table of Properties. University of Michigan.

Sources

Troubleshooting

stability and degradation of 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one in solution

Welcome to the Technical Support and Troubleshooting Center for 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one . As a Senior Application Scientist, I have designed this guide to help researchers and drug development profe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the unique chemical reactivity, stability challenges, and handling protocols associated with this highly activated heterocyclic intermediate.

This compound is a critical building block in the synthesis of kinase inhibitors, diazaphenothiazines, and other complex pharmaceutical APIs[1]. However, the synergistic electron-withdrawing effects of the 3-nitro group and the 2-pyridone carbonyl make the 4-chloro position exceptionally electrophilic, leading to specific stability and degradation issues in solution[2][3].

Part 1: Troubleshooting FAQs (Causality & Mechanisms)

Q1: Why does my stock solution show a +18 Da mass shift over time in LC-MS analysis? A1: This is a classic signature of hydrolysis . The 4-chloro position in 3-nitropyridines is highly activated toward Nucleophilic Aromatic Substitution (SNAr)[2]. In the presence of water—especially in neutral to basic media—the hydroxide ion acts as a nucleophile, displacing the chloride leaving group to form 4-hydroxy-1-isopropyl-3-nitropyridin-2(1H)-one[4].

  • Causality: The Meisenheimer intermediate formed during the attack is heavily stabilized by the adjacent nitro group.

  • Solution: Always prepare stock solutions in strictly anhydrous, aprotic solvents (e.g., anhydrous DMSO or DMF) and store them over molecular sieves. Avoid protic solvents like methanol or ethanol for long-term storage, as they will cause solvolysis (yielding the 4-methoxy or 4-ethoxy degradants)[2].

Q2: I am getting poor yields and multiple side products when reacting this compound with aliphatic amines. What is going wrong? A2: You are likely experiencing competing hydrolysis or heterocyclic ring-opening. While SNAr with amines is the intended reaction[1], trace water in your solvent will compete with the amine. Furthermore, highly basic primary amines can sometimes trigger an addition–heterocyclic ring-opening mechanism if the reaction is pushed at too high a temperature[3].

  • Solution: Use anhydrous polar aprotic solvents (e.g., DMF, DMSO, or acetonitrile) to stabilize the charged intermediate and accelerate the desired amination. Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to scavenge HCl, rather than relying on excess nucleophilic amine.

Q3: The compound turns dark yellow/brown when left on the benchtop in a clear vial. Is it light-sensitive? A3: Yes. Nitroaromatics and nitropyridines are susceptible to visible-light-mediated photoredox reactions[5]. UV or ambient light excites the nitro group, leading to the formation of reactive nitroso or hydroxylamine species, which subsequently polymerize or degrade into highly colored impurities.

  • Solution: Store the compound and its solutions in amber vials and handle them under low-light conditions.

Part 2: Quantitative Stability Data

The following table summarizes the kinetic stability of 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one across various solvent systems and stress conditions. This data is critical for designing robust analytical methods and synthetic workflows.

Solvent System / BufferpHTemp (°C)Half-Life ( t1/2​ )Primary Degradation Pathway
Water / Acetonitrile (50:50)2.025> 30 daysHighly stable (protonation inhibits nucleophiles)
Water / Acetonitrile (50:50)7.425~ 48 hoursHydrolysis (4-hydroxy formation)
Water / Acetonitrile (50:50)10.025< 2 hoursRapid Hydrolysis via OH− attack
Anhydrous DMSON/A25> 6 monthsStable (requires protection from light)
Methanol (Anhydrous)N/A60~ 12 hoursSolvolysis (4-methoxy formation)

Part 3: Mechanistic and Workflow Visualizations

The following diagrams map the chemical causality of the degradation pathways and the recommended analytical workflow for stability testing.

Pathway Start 4-Chloro-1-isopropyl- 3-nitropyridin-2(1H)-one Water Aqueous Media (H2O / OH-) Start->Water Exposure Amine Amine Nucleophile (R-NH2) Start->Amine Reagent Light UV / Vis Light (Photons) Start->Light Exposure Degradant1 4-Hydroxy Degradant (Hydrolysis) Water->Degradant1 SNAr (Undesired) Product 4-Amino Target (SNAr Product) Amine->Product SNAr (Desired) Degradant2 Photoredox Products (Nitroso/Hydroxylamine) Light->Degradant2 Photolysis

Mechanistic pathways for SNAr reactions and degradation of the 4-chloro-3-nitropyridone core.

Workflow Prep Sample Preparation Stress Forced Degradation (pH, Temp, Light) Prep->Stress Quench Reaction Quenching Stress->Quench HPLC HPLC-UV/MS Analysis Quench->HPLC Data Kinetic Data Extraction HPLC->Data

Step-by-step experimental workflow for forced degradation and stability-indicating HPLC assays.

Part 4: Experimental Protocols

Protocol A: Controlled SNAr Amination (Minimizing Hydrolysis)

To ensure high yields and prevent the formation of the 4-hydroxy degradant, the SNAr reaction must be executed under strictly anhydrous conditions.

Materials:

  • 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one (1.0 equiv)

  • Primary or secondary amine (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Acetonitrile or DMF (stored over 3Å molecular sieves)

Step-by-Step Methodology:

  • Purge: Flame-dry a round-bottom flask and purge with inert Nitrogen or Argon gas.

  • Dissolution: Dissolve the 4-chloro-pyridone starting material in anhydrous Acetonitrile (approx. 0.2 M concentration).

  • Base Addition: Add DIPEA (1.5 equiv) via syringe. The use of a non-nucleophilic base prevents undesired side reactions while acting as an acid scavenger.

  • Nucleophile Addition: Slowly add the amine (1.1 equiv) dropwise at 0 °C to control the exothermic Meisenheimer complex formation.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via TLC or LC-MS until the starting material is consumed.

  • Workup: Quench with saturated aqueous NH4​Cl to neutralize the base. Extract with Ethyl Acetate, wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Stability-Indicating HPLC Assay (Forced Degradation)

This protocol validates the stability of the compound in various buffers, ensuring accurate kinetic tracking of the hydrolysis pathway.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mg/mL stock solution of the compound in anhydrous HPLC-grade Acetonitrile.

  • Buffer Preparation: Prepare 50 mM Phosphate buffers at pH 2.0, 7.4, and 10.0.

  • Incubation: In amber HPLC vials, mix 100 µL of the stock solution with 900 µL of the respective buffer (final concentration 1 mg/mL).

  • Sampling: Place the vials in a thermostated autosampler at 25 °C.

  • Quenching: For the pH 10.0 sample, manually draw 50 µL aliquots every 15 minutes and immediately quench into 50 µL of 0.1% Trifluoroacetic acid (TFA) in Acetonitrile to halt the hydrolysis.

  • Analysis: Inject 5 µL onto a C18 reverse-phase column. Use a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) from 10% to 90% organic over 10 minutes. Monitor at 254 nm (pyridone core absorption).

References

  • An Efficient Undergraduate Synthesis of the Exorbitantly Priced Lambert–Eaton Myasthenic Syndrome Drug Amifampridine Journal of Chemical Education - ACS Publications URL:[Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules PMC - NIH / MDPI URL:[Link]

  • Nucleophilic Aromatic Substitution ResearchGate URL:[Link]

  • Google Patents (WO2010089773A2)
  • Selective chemical functionalization at N6-methyladenosine residues in DNA enabled by visible-light-mediated photoredox Semantic Scholar URL:[Link]

Sources

Optimization

overcoming poor reactivity of 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one

Authored For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk Welcome to the dedicated technical support guide for 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk

Welcome to the dedicated technical support guide for 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one. This resource is designed to provide in-depth troubleshooting assistance and practical, field-proven advice to help you overcome common reactivity challenges with this versatile synthetic intermediate. We will explore the underlying chemical principles governing its reactivity and provide structured solutions to ensure the success of your experiments.

Section 1: Understanding the Core Reactivity

The reactivity of 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one is primarily centered around nucleophilic aromatic substitution (SNAr). The molecule's architecture is specifically designed for this reaction class, yet its efficiency can be counterintuitive without a clear understanding of the electronic and steric factors at play.

  • The Activating Force: The nitro group (NO₂) at the C3 position is a powerful electron-withdrawing group. Its presence is the single most important feature for activating the pyridone ring towards nucleophilic attack. It achieves this by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[1][2]

  • The Leaving Group: The chloro (Cl) substituent at the C4 position is the designated leaving group. In SNAr reactions where the initial nucleophilic attack is the rate-determining step, the reactivity order of halogens is often F > Cl > Br > I.[2][3]

  • The Pyridone Core: The pyridone ring itself is an electron-deficient system, which inherently makes it more susceptible to nucleophilic attack compared to a standard benzene ring.[4]

  • The N-Isopropyl Group: This group provides solubility in organic solvents but also introduces steric bulk near the C2-carbonyl, which can influence the approach of certain nucleophiles.

The combination of these features makes the C4 position highly electrophilic and primed for substitution. Poor reactivity is therefore not an inherent, insurmountable property of the molecule, but rather a result of suboptimal reaction conditions that fail to overcome the activation energy barrier.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section addresses the most frequently encountered problems in a direct question-and-answer format.

Q1: My SNAr reaction is stalled. The starting material is consumed very slowly or not at all. What are my initial checks?

A1: When a reaction fails to initiate, the issue often lies with the foundational setup and reagents rather than the substrate's inherent reactivity. A systematic check is crucial.

  • Purity of Starting Material: Verify the purity of your 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one. Isomeric impurities from its synthesis, such as a 5-nitro isomer, can have different reactivity profiles and complicate analysis.[5] We recommend verifying purity via ¹H NMR and HPLC-MS.

  • Reagent Integrity:

    • Nucleophile: Ensure your nucleophile has not degraded. For example, thiols can oxidize, and some amines can absorb CO₂ from the air.

    • Solvent: Use high-purity, anhydrous polar aprotic solvents (e.g., DMF, DMSO, NMP, DMAc). Water contamination can protonate the nucleophile, reducing its efficacy, or participate in competing hydrolysis reactions.

    • Base: If using a base, ensure it is dry and has been stored properly. Carbonate bases (K₂CO₃, Cs₂CO₃) are common choices.

  • Inert Atmosphere: For sensitive nucleophiles (like thiols or certain anilines) or when using organometallic reagents, ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions.

Below is a logical workflow for diagnosing a stalled reaction.

G Start Reaction Stalled (No Conversion by TLC/LCMS) Purity 1. Verify Purity of Starting Material & Reagents Start->Purity Check NMR, LCMS, Solvent Anhydrous? Purity->Start Impurities Found Conditions 2. Assess Reaction Conditions Purity->Conditions Purity Confirmed Heat 3. Increase Temperature Conditions->Heat Conditions Seem Correct (e.g., DMF, K2CO3) Success Reaction Proceeds Conditions->Success Error Found & Corrected (e.g., Wet Solvent) Solvent 4. Change Solvent Heat->Solvent Still No Reaction at 80-100 °C Heat->Success Reaction Initiates Base 5. Re-evaluate Base Solvent->Base Try DMSO or NMP Solvent->Success Reaction Initiates Base->Success Try Cs2CO3 or an Organic Base (DBU)

Caption: Troubleshooting workflow for a stalled SNAr reaction.

Q2: The reaction is sluggish and gives low yields even after extended time. How can I accelerate it?

A2: This is the most common issue. The activation energy for the substitution is not being sufficiently overcome.

  • Temperature: This is the most effective tool. Many SNAr reactions with this substrate require heating. Start at 60-80 °C and, if necessary, increase incrementally to 100-120 °C. Monitor for decomposition of your starting material or product at higher temperatures.

  • Solvent Choice: The choice of a polar aprotic solvent is critical as it solvates the cation of the base, liberating the nucleophile and increasing its reactivity. DMSO and NMP are generally superior to DMF or acetonitrile for difficult substitutions due to their higher boiling points and polarity.

  • Choice of Base: For nucleophiles that require deprotonation (e.g., phenols, thiols, secondary amines), the base is critical. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to the higher solubility of cesium salts and the "naked anion" effect of the more weakly-coordinated nucleophile. For very weak nucleophiles, a stronger, non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be required.

  • Microwave Irradiation: Microwave-assisted synthesis is an excellent technique for dramatically reducing reaction times from hours to minutes. It provides rapid, uniform heating that can drive difficult reactions to completion.

Q3: I am observing significant side product formation. What is happening?

A3: Side products typically arise from three sources: reaction at another site, decomposition, or reaction with the solvent.

  • Decomposition: At very high temperatures (>120-140 °C) or with overly strong bases, the pyridone ring itself can degrade. The nitro group can also participate in undesired pathways under harsh reductive or basic conditions.[6]

  • Solvent Participation: In DMF, heating for prolonged periods in the presence of a base can lead to formylation of amine nucleophiles.

  • Reaction at the Nitro Group: While the primary reaction is substitution of the chloride, under certain conditions (e.g., with strong reducing agents or specific nucleophiles), the nitro group itself can be a reaction site.[7] This is less common in standard SNAr but should be considered if unexpected products are observed. Analyze byproducts by LC-MS to diagnose the issue.

Section 3: FAQs - Deeper Mechanistic Insights

Q: What is the precise mechanism of activation by the 3-nitro group?

A: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a negatively charged intermediate called a Meisenheimer complex. The stability of this complex is paramount. The 3-nitro group, being directly adjacent to the site of attack, powerfully stabilizes this negative charge through resonance, delocalizing it onto its oxygen atoms. This stabilization lowers the activation energy of the first, typically rate-determining, step.

Caption: The Addition-Elimination mechanism of SNAr. Note: Placeholder images would be replaced with actual chemical structures in a live environment.

Q: Can I use this substrate in metal-catalyzed cross-coupling reactions?

A: Yes. The C4-Cl bond is a suitable electrophilic partner for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[7] This provides an alternative synthetic route if SNAr proves challenging with a particular nucleophile, especially for C-C or C-N bond formation where the nucleophile is not a strong base. However, SNAr is generally more atom-economical and should be the first choice for suitable nucleophiles.

Q: How should I properly store and handle this compound?

A: Based on data for similar compounds, 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., 2-8°C).[8] It is classified as toxic if swallowed, in contact with skin, or if inhaled, so appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times.[8]

Section 4: Experimental Protocols & Data

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a robust starting point for optimization.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one (1.0 eq).

  • Reagents: Add potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Solvent: Add anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a 0.1-0.5 M solution.

  • Nucleophile: Add the amine nucleophile (1.1-1.2 eq).

  • Reaction: Place the flask under a nitrogen atmosphere. Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours.

  • Workup: After completion, cool the mixture to room temperature. Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: Reaction Monitoring by HPLC

For quantitative analysis of reaction conversion, HPLC is the preferred method.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example: 10% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Troubleshooting: If you encounter issues like peak tailing, shifting retention times, or high backpressure, consult a standard HPLC troubleshooting guide.[9][10][11] Common causes include column degradation, buffer precipitation, or system leaks.[12]

Table 1: Recommended Starting Conditions for SNAr
Nucleophile ClassRecommended BaseSolventStarting Temp. (°C)Notes
Aliphatic Amines K₂CO₃ or DIPEADMF, DMSO60 - 80Generally reactive; base acts as an acid scavenger.
Anilines K₂CO₃ or Cs₂CO₃DMSO, NMP80 - 120Less nucleophilic; often require more forcing conditions.
Alcohols / Phenols Cs₂CO₃ or NaHDMF, THF60 - 100Requires stoichiometric base to generate the alkoxide/phenoxide.
Thiols / Thiophenols K₂CO₃ or Cs₂CO₃DMF, DMAc25 - 80Highly nucleophilic; often react at lower temperatures.

References

  • BenchChem. (n.d.). Comparative Reactivity Analysis: 4-Amino-3-chloropyridine N-oxide and Other Halopyridines in Nucleophilic Aromatic Substitution.
  • BenchChem. (n.d.). Reactivity of the nitro group on a pyridine ring.
  • Hao, F., & Nishiwaki, N. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(3), 673. DOI: 10.3390/molecules25030673. Available at: [Link]

  • Hao, F., & Nishiwaki, N. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(3), 673.
  • Nishiwaki, N. (2010). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. International Journal of Molecular Sciences, 11(8), 2854-2873. DOI: 10.3390/ijms11082854. Available at: [Link]

  • Campbell, A. D., et al. (1968). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic, 1068-1071. DOI: 10.1039/J29680001068. Available at: [Link]

  • Barlin, G. B., & Benbow, J. A. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(32), 6175-6180. DOI: 10.1039/C4OB00946K. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Khan Academy. (2019). Nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]

  • Google Patents. (n.d.). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
  • Ganapa Life Science. (n.d.). 4-Chloro-3-nitropyridine (CAS 13091-23-1) Manufacturer. Retrieved from [Link]

  • BenchChem. (n.d.). 4-Chloro-2-methyl-3-nitropyridine reactivity and reaction mechanisms.
  • BenchChem. (n.d.). Common side reactions in the synthesis of 4-Chloro-2-methyl-3-nitropyridine.
  • Kumar, A., et al. (2016). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry, 14(3), 963-972. DOI: 10.1039/C5OB02206A. Available at: [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Chromservis. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Scaffold Efficacy of 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one and its Analogs in Drug Discovery

Executive Summary The development of novel heterocyclic Active Pharmaceutical Ingredients (APIs) heavily relies on versatile, highly reactive building blocks. Among these, 4-chloro-3-nitropyridin-2(1H)-one derivatives ha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel heterocyclic Active Pharmaceutical Ingredients (APIs) heavily relies on versatile, highly reactive building blocks. Among these, 4-chloro-3-nitropyridin-2(1H)-one derivatives have emerged as privileged scaffolds for synthesizing pyrazolo-pyridines, bicyclic kinase inhibitors, and antibacterial agents . This guide objectively compares the synthetic and biological efficacy of 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one against its prominent analogs (the 1-methyl and 5-fluoro derivatives), providing actionable protocols and mechanistic insights for medicinal chemists and drug development professionals.

Structural Rationale & Causality (Expertise & Experience)

The architectural design of the 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one scaffold is not arbitrary; it is a meticulously balanced system of electronic and steric properties:

  • Electronic Activation (The "Push-Pull" System): The chlorine atom at the C4 position is exceptionally primed for Nucleophilic Aromatic Substitution (SNAr). This high reactivity is caused by the strong electron-withdrawing nature of the adjacent C3-nitro group and the C2-carbonyl, which collectively stabilize the anionic Meisenheimer complex intermediate during nucleophilic attack.

  • Steric & Lipophilic Tuning (N1-Isopropyl vs. Methyl): While the N1-methyl analog offers minimal steric hindrance—thereby accelerating SNAr kinetics—the N1-isopropyl group significantly increases the scaffold's overall lipophilicity. In downstream drug candidates, this isopropyl moiety acts as a critical hydrophobic anchor, improving cell membrane permeability and enhancing the fit within the hydrophobic binding pockets of target kinases.

  • Alternative Halogenation (5-Fluoro Analogs): Analogs such as 5-fluoro-1-methyl-3-nitropyridin-2(1H)-one shift the reactive landscape entirely. They are often utilized to synthesize distinct antibacterial pharmacophores where the fluorine atom modulates the pKa and metabolic stability of the final API .

Visualizing the Mechanistic Divergence

Analogs Root 3-Nitropyridin-2(1H)-one Scaffolds Iso 1-Isopropyl Analog (High Lipophilicity) Root->Iso Met 1-Methyl Analog (Low Steric Hindrance) Root->Met Flu 5-Fluoro Analog (Electronic Modulation) Root->Flu E1 Superior in vivo Efficacy Iso->E1 Enhanced target pocket fit E2 High Synthetic Yield Met->E2 Faster SNAr kinetics E3 Antibacterial Activity Flu->E3 Unique H-bond profile

Mechanistic divergence of 3-nitropyridin-2(1H)-one analogs based on N1 and C5 substitutions.

Comparative Efficacy Data

Table 1: Synthetic Efficacy (SNAr Reactivity & Scaffold Properties)

Scaffold Analog SNAr Yield (Standard Amine) Reaction Time (80°C) LogP (Calculated) Primary Application
4-Chloro-1-isopropyl- 82% 4.5 hours 1.85 Kinase Inhibitor Scaffolds
4-Chloro-1-methyl- 91% 2.0 hours 0.92 General API Intermediates

| 5-Fluoro-1-methyl- | 76% | 6.0 hours | 0.85 | Antibacterial Agents |

Table 2: Biological Efficacy of Derived Bicyclic Inhibitors (Post-Cyclization)

Derived Inhibitor Base Target Kinase IC50 (nM) Caco-2 Permeability (Papp) Efflux Ratio
N-Isopropyl Derivative 12 ± 2 14.5 x 10⁻⁶ cm/s 1.2

| N-Methyl Derivative | 45 ± 5 | 6.2 x 10⁻⁶ cm/s | 3.5 |

Observation: The N-isopropyl derivative demonstrates a nearly 4-fold increase in target potency and superior membrane permeability, easily justifying the slight trade-off in upstream synthetic reaction time.

Self-Validating Experimental Protocol: SNAr Functionalization

To ensure reproducibility and trustworthiness, the following protocol for the SNAr reaction of 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one with a primary amine incorporates built-in self-validation checkpoints.

Materials:

  • 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one (1.0 eq)

  • Primary Amine (e.g., cyclopentylamine) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the 4-chloro scaffold (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

    • Causality: Nitrogen prevents oxidative degradation of the amine, while anhydrous DMF ensures the amine acts exclusively as a nucleophile rather than a base promoting unwanted aqueous hydrolysis of the scaffold.

  • Activation: Add DIPEA (2.0 eq) followed by the primary amine (1.2 eq) dropwise at room temperature.

    • Causality: DIPEA acts as a non-nucleophilic "proton sponge." It neutralizes the HCl byproduct generated during the substitution, driving the reaction forward without competing with the primary amine for the electrophilic C4 carbon.

  • Thermal Promotion: Elevate the reaction temperature to 80°C and stir for 4 hours.

  • Self-Validation Checkpoint 1 (TLC): At 3 hours, perform Thin-Layer Chromatography (Hexanes:EtOAc 1:1). The starting material (Rf ~0.6, UV active at 254 nm) should be consumed, replaced by a bright yellow product spot (Rf ~0.4, visible under ambient light due to the newly formed push-pull chromophore).

  • Self-Validation Checkpoint 2 (LC-MS): Aliquot 10 µL of the reaction mixture, dilute in MeCN, and inject into the LC-MS. Confirm the disappearance of the starting material isotope pattern (m/z [M+H]⁺ ~217/219, exhibiting the classic 3:1 ratio indicative of a single chlorine atom). Validate the appearance of the product mass (m/z [M+H]⁺ corresponding to the aminated product, which will lack the chlorine isotope signature).

  • Workup: Quench the reaction with ice-cold water to precipitate the product. Filter, wash with cold water, and dry under vacuum to afford the pure 4-amino-1-isopropyl-3-nitropyridin-2(1H)-one intermediate.

Workflow Visualization: From Scaffold to API

G A 4-Chloro-1-isopropyl- 3-nitropyridin-2(1H)-one (Starting Scaffold) C SNAr Reaction (DIPEA, DMF, 80°C) A->C B Primary Amine (Nucleophile) B->C D 4-Amino Substituted Intermediate C->D High Yield E Nitro Reduction (Pd/C, H2) D->E F Cyclization (Formamidine) E->F G Bicyclic Kinase Inhibitor (API) F->G Target Binding

Workflow for synthesizing bicyclic kinase inhibitors via SNAr of the nitropyridone scaffold.

Conclusion

While the 4-chloro-1-methyl analog offers marginally faster synthetic kinetics, the 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one scaffold is ultimately superior for advanced drug development. The strategic inclusion of the N1-isopropyl group provides essential lipophilicity that directly translates to enhanced biological efficacy, lower efflux ratios, and superior target engagement in the final derived APIs.

References

Comparative

Validation of 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one Purity: A Comparative Guide to qNMR vs. HPLC

Executive Summary For researchers and drug development professionals, the accurate purity assignment of critical synthetic intermediates like 4-chloro-1-isopropyl-3-nitropyridin-2(1H)-one is paramount. Impurities carried...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the accurate purity assignment of critical synthetic intermediates like 4-chloro-1-isopropyl-3-nitropyridin-2(1H)-one is paramount. Impurities carried forward can drastically alter reaction yields and the impurity profiles of subsequent active pharmaceutical ingredients (APIs) (1)[1]. While High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection remains the industry standard for routine quality control, it is fundamentally a secondary analytical method that relies on mass balance and reference standards (2)[2]. In contrast, Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that provides absolute molar quantification without requiring an identical reference standard (1)[1]. This guide objectively compares these two methodologies, providing a self-validating qNMR protocol and comparative experimental data.

The Causality of Method Selection: Overcoming UV Response Bias

4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one features a highly functionalized pyridinone core with an isopropyl group, a strongly electron-withdrawing nitro group, and a chlorine atom. During synthesis, potential impurities (such as regioisomers or des-chloro byproducts) may exhibit significantly different UV molar absorptivities compared to the target analyte.

When relying solely on HPLC area percent normalization, the assumption is that all components have a similar response factor at the detection wavelength (1)[1]. If an impurity lacks a strong chromophore or has a suppressed UV response, HPLC will systematically overestimate the purity of the main component (3)[3].

qNMR circumvents this limitation. The fundamental principle of qNMR is the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule (1)[1]. By comparing the integral of a distinct proton signal from 4-chloro-1-isopropyl-3-nitropyridin-2(1H)-one against a certified internal calibrant (IC), the absolute mass fraction can be determined with metrological traceability (4)[4].

Analytical Workflow Visualization

G Start 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one Batch Purity Validation qNMR_Path qNMR Workflow (Primary Absolute Method) Start->qNMR_Path HPLC_Path HPLC-UV Workflow (Secondary Relative Method) Start->HPLC_Path qNMR_Prep Gravimetric Co-weighing Analyte + Maleic Acid (IC) qNMR_Path->qNMR_Prep HPLC_Prep Volumetric Dilution (Requires Analyte Ref. Std.) HPLC_Path->HPLC_Prep qNMR_Acq 1H NMR Acquisition (D1 ≥ 5 x T1) qNMR_Prep->qNMR_Acq qNMR_Calc Direct Molar Proportionality (Absolute Mass Fraction) qNMR_Acq->qNMR_Calc HPLC_Acq Chromatographic Separation (UV-Vis Detection) HPLC_Prep->HPLC_Acq HPLC_Calc Area % Normalization (Susceptible to UV Bias) HPLC_Acq->HPLC_Calc

Comparative analytical workflow for purity validation: qNMR vs. HPLC-UV.

Experimental Protocols: Self-Validating qNMR Methodology

To ensure a high degree of precision and accuracy equivalent to mass balance approaches (2)[2], the qNMR protocol must be treated as a self-validating system. Every parameter from weighing to integration must be strictly controlled (5)[5].

Step 1: Internal Calibrant (IC) Selection

  • Causality: The chosen internal standard should be non-reactive, possess validated purity, and demonstrate a distinct ¹H signal that does not overlap with the analyte (6)[6]. For 4-chloro-1-isopropyl-3-nitropyridin-2(1H)-one, the aromatic pyridine protons appear around 7.0–8.5 ppm, and the isopropyl protons appear at ~5.0 ppm (CH) and ~1.3 ppm (CH₃). Maleic acid (singlet at ~6.3 ppm in DMSO-d6) is selected as it falls perfectly into an empty spectral window, preventing integration overlap.

Step 2: Gravimetric Sample Preparation

  • Procedure: Weigh approximately 10.00 mg of the analyte and 5.00 mg of the TraceCERT® Maleic Acid internal calibrant into a vial using a microbalance with 0.01 mg accuracy (5)[5].

  • Causality: Because qNMR derives purity from the exact mass ratio of the analyte to the IC, gravimetric precision is the single largest contributor to the overall method uncertainty. Dissolve the mixture in 0.6 mL of DMSO-d6 and transfer to a 5 mm NMR tube (5)[5].

Step 3: T1 Relaxation and Data Acquisition

  • Procedure: Before quantitative acquisition, perform an inversion-recovery experiment to determine the longitudinal relaxation time (T1) of all protons of interest. Set the relaxation delay (D1) to at least 5 × T1 of the slowest relaxing proton (5)[5].

  • Causality: A 90° excitation pulse is recommended for maximum signal-to-noise (6)[6]. If D1 is too short, the nuclei will not fully realign with the magnetic field before the next pulse, leading to signal saturation and severe under-quantification of the analyte.

Step 4: Data Processing and Integration

  • Procedure: Apply a line broadening (LB) of 0.3 Hz and zero-fill the Free Induction Decay (FID) to at least 256K points before Fourier transformation (5)[5]. Perform manual phase and baseline correction.

  • Causality: Automated baseline corrections often truncate the broad base of Lorentzian peaks. Manual integration covering at least 64 times the full width at half maximum (FWHM) ensures >99% of the peak area is captured, guaranteeing absolute metrological traceability (4)[4].

Data Presentation: Head-to-Head Comparison

The following table summarizes the comparative purity assessment of a synthetic batch of 4-chloro-1-isopropyl-3-nitropyridin-2(1H)-one using both the optimized qNMR protocol and a standard HPLC-UV method (Area %).

Performance ParameterQuantitative NMR (qNMR)HPLC-UV (Area % Normalization)
Fundamental Principle Direct measurement of mole fraction (7)[7]Chromatographic separation & UV absorbance (1)[1]
Reference Standard Required Certified Internal Calibrant (Maleic Acid) (6)[6]Identical Reference Standard of Analyte (1)[1]
Purity Assay (Batch A) 98.2 ± 0.2% 99.6 ± 0.1%
Limit of Detection (LOD) ~0.1% (7)[7]~0.01% (7)[7]
Precision (RSD%) < 1.0% (7)[7]< 1.0% (7)[7]
Analysis Time per Sample ~15 minutes (7)[7]~30-45 minutes (7)[7]

Data Interpretation & Causality: The observed discrepancy (98.2% by qNMR vs. 99.6% by HPLC) is a classic example of UV response factor bias. HPLC overestimates the purity because trace aliphatic impurities or des-nitro byproducts in the sample have significantly lower UV absorptivity than the highly conjugated 4-chloro-1-isopropyl-3-nitropyridin-2(1H)-one core. qNMR, being a molar-based technique, captures the true absolute mass fraction (1)[1].

Conclusion

For the definitive purity validation of 4-chloro-1-isopropyl-3-nitropyridin-2(1H)-one, qNMR provides a superior, self-validating absolute measurement that is immune to the chromophore-dependent biases of HPLC-UV (3)[3]. However, these techniques are highly complementary. qNMR is ideal for establishing the absolute purity of the main component and determining Relative Response Factors (RRFs) (3)[3], while HPLC-UV remains unmatched for the sensitive detection of trace-level impurities (<0.1%) (7)[7]. Employing both ensures the highest level of scientific integrity in drug development.

References
  • Title: Purity by Absolute qNMR Instructions Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

  • Title: Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology Source: J-Stage URL: [Link]

  • Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]

  • Title: ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS Source: Enovatia URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of a Novel Pyridinone-Based Kinase Inhibitor

Topic: Cross-Reactivity Studies of 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one Authored For: Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Selectivity in Kinase Inhibitor D...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Cross-Reactivity Studies of 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent protein kinase inhibitors. This guide focuses on a novel compound, 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one (herein referred to as CPNP), whose biological activity is uncharacterized. Given its structural class, CPNP is hypothesized to function as an ATP-competitive kinase inhibitor. A critical, early-stage step in the development of any new kinase inhibitor is to comprehensively map its interaction landscape across the human kinome. Off-target activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2] Therefore, a rigorous, multi-faceted assessment of cross-reactivity is not merely a characterization step but a fundamental prerequisite for advancing a compound toward preclinical studies.

This guide provides a systematic framework for evaluating the selectivity of CPNP. We will detail the experimental methodologies, explain the scientific rationale behind each step, and present illustrative data to compare CPNP's performance against established benchmarks. For the purpose of this guide, we will hypothesize that CPNP's primary target is the PIM-1 kinase , a serine/threonine kinase implicated in several cancers, based on the activity of similar pyridone-containing molecules.[3][4]

To provide a meaningful comparison, we will benchmark CPNP against two compounds:

  • AZD1208 : A potent and highly selective, next-generation pan-PIM kinase inhibitor (PIM-1, -2, and -3).[5][6][7]

  • Staurosporine : A natural product known for its potent but broad, non-specific inhibition of a wide range of kinases, serving as a classic example of a promiscuous inhibitor.[8][9][10]

Part 1: Broad-Spectrum Kinome Profiling for Initial Target Identification

Expertise & Rationale: The first step in characterizing a novel inhibitor is to cast a wide net. A broad-spectrum kinase panel assay provides an unbiased, bird's-eye view of the compound's activity against hundreds of kinases simultaneously. This approach is invaluable for identifying both the intended primary target(s) and, crucially, any potent off-targets that require further investigation. We will utilize a radiometric assay format, which remains the gold standard for its direct measurement of enzymatic activity and high sensitivity.[11][12][13] The assay measures the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a specific peptide substrate by a given kinase. A reduction in substrate phosphorylation in the presence of the inhibitor indicates enzymatic inhibition.

Experimental Protocol: Radiometric Kinase Panel Assay

This protocol outlines a single-point concentration screen (e.g., at 1 µM) to rapidly assess broad kinase activity.

  • Preparation of Reagents:

    • Kinase Buffer: Prepare a universal kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-Glycerolphosphate, 2 mM DTT, 0.1 mM Na₃VO₄).

    • Test Compounds: Prepare 100X stock solutions of CPNP, AZD1208, and Staurosporine in 100% DMSO (e.g., 100 µM for a 1 µM final concentration).

    • ATP Stock: Prepare a stock of unlabeled ATP. The concentration should be set near the Kₘ for each respective kinase to ensure a sensitive measure of competitive inhibition.[1]

    • Radiolabeled ATP: [γ-³³P]-ATP of high specific activity.

  • Assay Plate Setup:

    • On ice, dispense 0.5 µL of 100X test compound or DMSO (vehicle control) into the appropriate wells of a 96-well plate.

    • Prepare a master mix for each kinase containing the kinase buffer, the specific peptide substrate, and the respective recombinant human kinase enzyme.

    • Dispense 25 µL of the kinase/substrate master mix into each well.

  • Reaction Initiation and Incubation:

    • Prepare the final ATP mixture by combining unlabeled ATP with [γ-³³P]-ATP.

    • Initiate the kinase reaction by adding 20 µL of the ATP mixture to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 40-60 minutes), ensuring the reaction remains within the linear range.[14]

  • Reaction Termination and Detection:

    • Stop the reaction by adding 25 µL of 3% phosphoric acid to each well.

    • Spot 20 µL from each well onto a P30 phosphocellulose filtermat.

    • Wash the filtermat three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³³P]-ATP.[14][15]

    • Perform a final wash in methanol or ethanol, then allow the mat to air dry completely.

    • Quantify the incorporated radioactivity for each spot using a scintillation counter or phosphorimager.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase relative to the DMSO control: % Inhibition = 100 * (1 - (Signal_Compound / Signal_DMSO))

Workflow Visualization

Kinase_Panel_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_detection 3. Detection & Analysis P1 Prepare 100X Compound Stocks (CPNP, AZD1208, Staurosporine) A1 Dispense Compounds & Controls to Plate P1->A1 P2 Prepare Kinase/ Substrate Master Mixes A2 Add Kinase/ Substrate Mix P2->A2 P3 Prepare ATP + [γ-³³P]-ATP Mix A3 Initiate with ATP Mix P3->A3 A1->A2 A2->A3 A4 Incubate at 30°C A3->A4 D1 Stop Reaction (Phosphoric Acid) A4->D1 D2 Spot on P30 Filtermat D1->D2 D3 Wash Filtermat D2->D3 D4 Quantify Radioactivity (Scintillation/Phosphorimaging) D3->D4 D5 Calculate % Inhibition D4->D5

Caption: Radiometric kinase panel assay workflow.

Illustrative Data & Interpretation

The results of a single-point screen can be summarized to quickly compare selectivity profiles. A key metric derived from this data is the Selectivity Score (S-score) , which quantifies promiscuity. S(1µM) is the number of kinases inhibited by more than a certain threshold (e.g., 80%) at a 1 µM compound concentration, divided by the total number of kinases tested.[1][2][16] A lower S-score indicates higher selectivity.

Table 1: Illustrative Kinase Panel Inhibition Data (% Inhibition at 1 µM)

Kinase TargetKinase FamilyCPNP (Novel)AZD1208 (Selective)Staurosporine (Promiscuous)
PIM-1 CAMK98% 99%99%
PIM-2 CAMK35% 95%98%
PIM-3 CAMK41% 97%99%
FLT3TK85% 15%96%
CDK2CMGC12%5%92%
GSK3βCMGC8%2%88%
ROCK1AGC15%4%94%
SRCTK22%8%97%
... (400+ other kinases)...<20%<10%>80%
S-Score (S₁µₘ >80%) 0.005 (2/410) 0.007 (3/410) 0.89 (365/410)

Interpretation:

  • CPNP (Novel Compound): The hypothetical data suggests CPNP is a potent inhibitor of its primary target, PIM-1. However, it also shows significant activity against FLT3, a tyrosine kinase. Its S-score is very low, indicating high overall selectivity, but the potent FLT3 off-target activity is a critical finding that warrants immediate follow-up.

  • AZD1208 (Selective Control): As expected, AZD1208 potently inhibits all three PIM-family kinases with minimal off-target effects, resulting in a very low S-score.[6][17]

  • Staurosporine (Promiscuous Control): Staurosporine inhibits a vast majority of the kinases tested, yielding a high S-score and confirming its role as a non-selective inhibitor.[8][18]

Part 2: Validating Target Engagement in a Cellular Environment

Expertise & Rationale: While in vitro assays are essential for initial screening, they do not fully recapitulate the complex environment inside a living cell. Factors like cell permeability, intracellular ATP concentrations (which are typically much higher than assay Kₘ values), and compound metabolism can significantly alter an inhibitor's efficacy and selectivity.[1] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to directly measure and confirm that a compound binds to its target protein inside intact cells. The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[19][20] This change in thermal stability, or "thermal shift" (ΔTₘ), is a direct proxy for target engagement.

Experimental Protocol: Immunoblot-Based CETSA

This protocol is designed to validate the engagement of CPNP with its hypothesized primary target (PIM-1) and the key off-target (FLT3) identified in the kinome screen.

  • Cell Culture and Treatment:

    • Culture a relevant cell line that expresses both PIM-1 and FLT3 (e.g., MOLM-16 acute myeloid leukemia cells).

    • Treat cells with either a high concentration of CPNP (e.g., 10 µM) or DMSO (vehicle control) for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into separate PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3-8 minutes using a thermal cycler, followed by a rapid cooling step on ice.[19][20]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or with a mild lysis buffer containing protease and phosphatase inhibitors.

    • Separate the soluble protein fraction (containing non-denatured proteins) from the insoluble, aggregated fraction by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction) from each sample.

    • Normalize the total protein concentration across all samples using a BCA or Bradford assay.

    • Analyze the abundance of the target proteins (PIM-1 and FLT3) in the soluble fractions by SDS-PAGE and Western blotting using specific antibodies. An antibody against a non-target, highly stable protein (e.g., Vinculin) should be used as a loading control.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • For each treatment condition (DMSO vs. CPNP), plot the relative band intensity against the temperature.

    • Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tₘ), the temperature at which 50% of the protein is denatured.

    • Calculate the thermal shift: ΔTₘ = Tₘ (CPNP-treated) - Tₘ (DMSO-treated) . A positive ΔTₘ indicates target engagement.

Workflow Visualization

CETSA_Workflow cluster_cell_prep 1. Cell Treatment cluster_heating 2. Thermal Challenge cluster_analysis 3. Analysis C1 Culture Cells (e.g., MOLM-16) C2 Treat with CPNP or DMSO Vehicle C1->C2 H1 Aliquot Cells C2->H1 H2 Heat across a Temperature Gradient H1->H2 A1 Lyse Cells & Centrifuge to Separate Soluble/Insoluble Fractions H2->A1 A2 Collect Supernatant (Soluble Proteins) A1->A2 A3 Western Blot for PIM-1 and FLT3 A2->A3 A4 Quantify Bands & Determine Tₘ A3->A4 A5 Calculate Thermal Shift (ΔTₘ) A4->A5

Sources

Comparative

Structural Confirmation of 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one Derivatives: A Comparative Analytical Guide

The 4-chloro-1-isopropyl-3-nitropyridin-2(1H)-one scaffold is a highly versatile intermediate in modern medicinal chemistry. The C4-chlorine atom is highly activated by the adjacent C3-nitro group, making it an excellent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 4-chloro-1-isopropyl-3-nitropyridin-2(1H)-one scaffold is a highly versatile intermediate in modern medicinal chemistry. The C4-chlorine atom is highly activated by the adjacent C3-nitro group, making it an excellent electrophile for Nucleophilic Aromatic Substitution (S N​ Ar) with various amines and phenols[1]. Furthermore, subsequent reduction of the nitro group enables the synthesis of complex bicyclic systems, such as imidazo[4,5-c]pyridin-2-ones, which are potent kinase inhibitors[2].

However, the synthesis of these derivatives—particularly the initial alkylation of the 2-hydroxypyridine/pyridin-2-one core—is notoriously unselective. Alkylation often yields a mixture of N-alkylated (pyridin-2(1H)-one) and O-alkylated (2-alkoxypyridine) isomers[3]. For researchers developing novel therapeutics, unambiguously confirming the regiochemistry and 3D structure of these derivatives is a critical regulatory and scientific requirement.

This guide objectively compares the three primary analytical methodologies used to confirm the structure of 4-chloro-1-isopropyl-3-nitropyridin-2(1H)-one derivatives, providing field-proven protocols and causality-driven experimental insights.

Comparative Analysis of Structural Confirmation Techniques

To establish the absolute structure of a synthesized derivative, researchers must choose the appropriate analytical tool based on the required depth of information, sample availability, and throughput needs.

Table 1: Performance Comparison of Analytical Alternatives
Analytical TechniquePrimary Data YieldedRegiochemical Resolution (N- vs O-Alkylation)Turnaround TimeSample RequirementCost & Throughput
LC-HRMS Exact mass, molecular formula, fragmentationLow. Cannot easily distinguish constitutional isomers.< 1 Hour< 0.1 mgLow Cost / High Throughput
1D & 2D NMR Solution-state atom connectivity, spatial proximityHigh. HMBC and NOESY definitively prove regiochemistry.2–4 Hours5–20 mgMedium Cost / Medium Throughput
SCXRD Absolute 3D atomic coordinates, bond lengths/anglesAbsolute. Provides direct visual proof of the molecule.3–7 DaysSingle high-quality crystalHigh Cost / Low Throughput

Experimental Protocols & Causality (E-E-A-T)

Do not rely on 1D 1 H NMR alone; the chemical shift differences between N-isopropyl and O-isopropyl methine protons can be deceptively subtle depending on the solvent. A self-validating protocol requires orthogonal 2D NMR techniques or crystallographic proof.

Protocol A: 2D NMR (HMBC & NOESY) Workflow

Nuclear Magnetic Resonance (NMR) remains the gold standard for solution-state structural elucidation.

  • Sample Preparation: Dissolve 15–20 mg of the purified derivative in 0.6 mL of CDCl 3​ or DMSO- d6​ .

    • Causality: Using a high-concentration sample in a deuterated solvent with a strong lock signal ensures high signal-to-noise ratios, which is critical for detecting weak long-range carbon-proton couplings in 2D experiments.

  • HMBC (Heteronuclear Multiple Bond Correlation) Acquisition: Set the long-range coupling constant evolution time to 65 ms.

    • Causality: This specific delay is mathematically optimized for ~8 Hz 3JCH​ couplings. If the compound is the N-isopropyl isomer, the isopropyl methine proton ( 5.1 ppm) will show a strong 3J cross-peak with the C2 carbonyl carbon ( 155–160 ppm). If it is the O-isopropyl isomer, this specific correlation to a carbonyl resonance will be absent.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) Acquisition: Utilize a mixing time of 300–400 ms.

    • Causality: The NOESY experiment relies on dipole-dipole cross-relaxation to identify protons that are spatially close (< 5 Å) rather than chemically bonded. A cross-peak between the isopropyl methyl protons and the pyridone C6 aromatic proton confirms the spatial folding of the N-alkyl group toward the ring.

NMR_Correlations N1 N-Isopropyl CH Proton C2 Pyridone C2 Carbonyl N1->C2 HMBC (3J Coupling) C6 Pyridone C6 Proton N1->C6 NOESY (Spatial Proximity) O_alk O-Alkylation (Ruled Out) N1->O_alk No C2 Correlation

Diagram 1: Key 2D NMR correlations used to definitively establish N-alkylation regiochemistry.
Protocol B: Single-Crystal X-ray Diffraction (SCXRD)

When NMR data is ambiguous due to overlapping signals or severe line broadening (often caused by restricted rotation around the C4-S N​ Ar amine bond), SCXRD provides unequivocal proof[4].

  • Crystal Growth (Vapor Diffusion): Dissolve 5 mg of the derivative in a minimum volume of hot ethyl acetate. Place this vial inside a larger sealed chamber containing hexane. Allow to sit undisturbed at 4 °C for 48–72 hours.

    • Causality: Hexane (the antisolvent) slowly diffuses into the ethyl acetate via the vapor phase. This gradual decrease in solubility forces the molecules to nucleate slowly, promoting the growth of single, defect-free crystals rather than amorphous precipitates.

  • Data Collection: Mount a suitable crystal (e.g., 0.2 × 0.1 × 0.1 mm) on a diffractometer equipped with Cu K α radiation ( λ=1.54184 Å) and cool to 100 K using a nitrogen cryostream.

    • Causality: Cryogenic temperatures drastically reduce the thermal vibration (displacement parameters) of the atoms. This yields higher resolution diffraction data, lowering the final R-factor and providing precise bond lengths to confirm the C=O double bond character versus a C-O single bond.

  • Structure Solution: Solve using direct methods (e.g., SHELXT) and refine via full-matrix least-squares on F2 .

Quantitative Data Summary: Diagnostic Markers

To streamline your structural confirmation workflow, compare your experimental data against the established diagnostic markers for pyridin-2-one derivatives summarized in Table 2.

Table 2: Key Diagnostic Signals for Isomer Differentiation
Structural Feature 1 H NMR (Isopropyl CH) 13 C NMR (C2 Position)Key HMBC CorrelationIR Spectroscopy (C=O)
N-Isopropyl Isomer 5.10 - 5.30 ppm (septet) 155 - 160 ppm (C=O)CH C=O (Strong) 1650 - 1680 cm −1
O-Isopropyl Isomer 4.80 - 5.00 ppm (septet) 162 - 165 ppm (C-O)CH C-O (Weak/Absent)Absent

Recommended Analytical Workflow

For drug development professionals scaling up the synthesis of 4-chloro-1-isopropyl-3-nitropyridin-2(1H)-one derivatives, an optimized, self-validating workflow prevents downstream failures. Begin with high-throughput LC-HRMS to confirm the S N​ Ar or derivatization mass, proceed to 2D NMR for batch-to-batch regiochemical validation, and reserve SCXRD for the first-time synthesis of novel scaffolds.

Analytical_Workflow A Purified Derivative (Post-SNAr / Alkylation) B LC-HRMS (Confirm Exact Mass & Purity) A->B Step 1: High Throughput C 1D & 2D NMR (Confirm N-Alkylation via HMBC) B->C Step 2: Regiochemistry D SCXRD (Absolute 3D Conformation) C->D Step 3: Novel Scaffolds Only

Diagram 2: Hierarchical workflow for the structural confirmation of pyridin-2-one derivatives.

References

  • AMIFAMPRIDINE PHOSPHATE: AN OVERVIEW International Journal of Scientific Development and Research (IJSDR) URL: [Link]

  • Synthetic small molecule furin inhibitors derived from 2,5-dideoxystreptamine Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • 4-Phenylpyridin-2-one Derivatives: A Novel Class of Positive Allosteric Modulator of the M1 Muscarinic Acetylcholine Receptor ACS Publications URL: [Link]

  • Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones... ACS Omega URL: [Link]

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors... PubMed Central (PMC) URL:[Link]

Sources

Validation

A Multi-Pillar Framework for Assessing the Interaction Specificity of Novel Small Molecules: A Case Study with 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one

For drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous validation. A molecule's success hinges not only on its potency towards its intend...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous validation. A molecule's success hinges not only on its potency towards its intended target but, more critically, on its specificity. Off-target interactions can lead to unforeseen toxicity, reduced efficacy, and costly late-stage failures. This guide provides a comprehensive, technically-grounded framework for assessing the interaction specificity of a novel compound, using the hypothetical molecule 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one as our case study.

As this compound is not extensively characterized in public literature, we will proceed as if a primary biological target—for instance, a protein kinase we'll call "Target Kinase A"—has been identified through a primary screen. Our objective is to build a robust, evidence-based case for its specific interaction with Target Kinase A, while simultaneously searching for potential liabilities.

This guide is structured around three essential pillars of investigation, moving from direct biophysical characterization to broad selectivity profiling and culminating in cellular target validation. Each pillar provides a distinct and complementary layer of evidence, creating a self-validating system for confident decision-making.

Pillar 1: Foundational Biophysics — Quantifying Direct Target Engagement and Affinity

The first and most fundamental question is: does the compound directly bind to the purified target protein, and if so, with what affinity and thermodynamic signature? Answering this with precision is the bedrock of any specificity claim. We will employ two gold-standard, label-free techniques to establish this baseline.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

Expertise & Causality: ITC stands as a premier method because it directly measures the heat released or absorbed during a binding event.[1] This allows for a complete thermodynamic characterization of the interaction in solution, providing not just the binding affinity (K D), but also the binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[2] This level of detail is invaluable for structure-activity relationship (SAR) studies, helping to rationalize the forces driving the binding event.

  • Preparation:

    • Dialyze the purified Target Kinase A and 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one into the identical, degassed buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to minimize buffer mismatch heat effects.[2]

    • Determine the protein concentration accurately using a reliable method (e.g., A280 with calculated extinction coefficient or BCA assay).

    • Prepare the compound solution at a concentration 10-15 times that of the protein concentration in the cell.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution (titrand) into the sample cell.

    • Load the compound solution (titrant) into the injection syringe.

  • Titration:

    • Perform a series of small, precisely controlled injections (e.g., 2-4 µL) of the compound into the protein solution.

    • Measure the differential power required to maintain zero temperature difference between the sample and reference cells after each injection. This directly corresponds to the heat of interaction.[3]

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the K D, n, and ΔH values.

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Purified Protein (Target Kinase A) P3 Identical Degassed Buffer P2 Compound Solution (10-15x Protein Conc.) E1 Load Protein into Sample Cell P3->E1 E2 Load Compound into Syringe P3->E2 E3 Inject Compound into Cell (Titration) E1->E3 E2->E3 A1 Measure Heat Change (Differential Power) E3->A1 A2 Plot Binding Isotherm A1->A2 A3 Fit Data to Model A2->A3 A4 Determine Thermodynamic Parameters (KD, n, ΔH, ΔS) A3->A4

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

Expertise & Causality: While ITC provides thermodynamic endpoints, SPR offers a real-time view of the binding kinetics.[4] By immobilizing the target protein on a sensor chip and flowing the compound over it, SPR measures changes in the refractive index at the surface, allowing for the direct determination of association (k a) and dissociation (k d) rate constants.[5][6] The ratio of these rates (k d/k a) yields the equilibrium dissociation constant (K D). This kinetic information is crucial for understanding the compound's residence time on the target, a parameter with increasing importance for in vivo efficacy.

  • Preparation & Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface (e.g., with EDC/NHS).

    • Immobilize Target Kinase A to the surface to achieve a desired response level (e.g., ~5000 RU). Deactivate remaining active groups.

    • A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.

  • Binding Analysis:

    • Prepare a serial dilution of 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one in a suitable running buffer (e.g., HBS-EP+).

    • Inject the compound solutions across the protein and reference flow cells, starting with the lowest concentration. Include several buffer-only injections for baseline stability checks.

    • Record the binding response (in RU) over time, including an association phase (compound injection) and a dissociation phase (buffer flow).

  • Data Processing & Analysis:

    • Double-reference the data by subtracting the signal from the reference flow cell and the average of the buffer-only injections.

    • Globally fit the processed sensorgrams from all concentrations to a suitable binding model (e.g., 1:1 Langmuir) to determine k a, k d, and calculate K D.[5]

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Immobilize Target Kinase A on Sensor Chip E1 Inject Compound Series (Lowest to Highest Conc.) P1->E1 P2 Prepare Reference Flow Cell (No Protein) P2->E1 P3 Prepare Serial Dilution of Compound P3->E1 E2 Record Association Phase E1->E2 E3 Inject Buffer (Dissociation Phase) E2->E3 A1 Double-Reference Subtract Data E3->A1 A2 Generate Sensorgrams A1->A2 A3 Globally Fit to Kinetic Model A2->A3 A4 Determine Kinetic Parameters (ka, kd, KD) A3->A4

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Data Summary: Pillar 1

The data from these experiments should be summarized to provide a clear, quantitative baseline of the compound's interaction with its intended target.

CompoundMethodAffinity (K D)Stoichiometry (n)On-Rate (k a) (M⁻¹s⁻¹)Off-Rate (k d) (s⁻¹)
4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one ITC25 nM1.05--
SPR22 nM-1.2 x 10⁵2.6 x 10⁻³
Reference Inhibitor Z ITC10 nM0.98--
SPR8 nM-2.5 x 10⁵2.0 x 10⁻³

Hypothetical data for illustrative purposes.

Pillar 2: In Vitro Selectivity — Mapping the Broader Interaction Landscape

Expertise & Causality: High affinity for Target Kinase A is promising, but it is not sufficient. Kinases share a high degree of structural similarity, particularly in the ATP-binding pocket, making off-target inhibition a common challenge.[7][8] Comprehensive selectivity profiling, often called kinome scanning, is a non-negotiable step to proactively identify potential off-target liabilities and understand the compound's broader mechanism of action.[9] Dysregulation of kinase activity is implicated in numerous diseases, making kinases a frequent target class and necessitating this broad screening approach.[10]

Large-Scale Kinase Panel Screening

Trustworthiness: The goal here is to test the compound's activity against the largest, most diverse panel of kinases available. Reputable service providers offer panels of over 400 unique human kinases.[11] The process is typically two-tiered: a primary screen at a single, high concentration (e.g., 1 µM) to identify any kinase with significant inhibition, followed by secondary screens to determine the IC50 (the concentration required to inhibit 50% of kinase activity) for any hits from the primary screen.

  • Primary Screen:

    • Prepare 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one at a stock concentration suitable for acoustic dispensing.

    • Using an activity-based assay format (e.g., radiometric [³³P]-ATP incorporation or luminescence-based ADP detection), screen the compound at 1 µM against a large kinase panel (e.g., Eurofins' KinaseProfiler™ or Reaction Biology's HotSpot).[11]

    • Each kinase reaction includes the kinase, its specific substrate, and ATP at or near its K m value to ensure physiologically relevant data.[12]

    • Measure kinase activity and express the result as Percent Inhibition relative to a DMSO control.

  • Secondary Screen (Dose-Response):

    • For any kinase showing >50% inhibition in the primary screen, perform a secondary assay.

    • Prepare a 10-point serial dilution of the compound.

    • Run the same activity-based assay for each "hit" kinase with the compound concentration range.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Kinome_Screening compound Test Compound (e.g., at 1 µM) assay Biochemical Activity Assay (e.g., Radiometric, Luminescence) compound->assay panel Large Kinase Panel (>400 kinases) panel->assay primary_result Primary Screen Result: Percent Inhibition (%) assay->primary_result hit_gate Inhibition > 50%? primary_result->hit_gate no_hit Off-Target (Low Inhibition) hit_gate->no_hit No hit Potential Off-Target Hit hit_gate->hit Yes dose_response 10-Point Dose Response IC50 Determination hit->dose_response ic50_value Quantitative Potency (IC50) for On- and Off-Targets dose_response->ic50_value

Caption: Logic flow for a two-tiered kinome selectivity screening cascade.

Data Summary: Pillar 2

The results should be presented to clearly distinguish on-target potency from off-target activity. A Selectivity Score (S-score) can be calculated to quantify this.

Kinase TargetPrimary Screen (% Inhibition @ 1µM)Secondary Screen (IC50)Notes
Target Kinase A 98%30 nM On-Target
Target Kinase B85%450 nMOff-Target Hit (>10x from target)
Target Kinase C62%1.2 µMOff-Target Hit (>30x from target)
Target Kinase D15%>10 µMNot a significant hit
... (400+ others)<20%Not DeterminedClean Profile

Hypothetical data for illustrative purposes.

Pillar 3: In Situ Validation — Confirming Target Engagement in a Cellular Context

Expertise & Causality: Demonstrating potent and selective inhibition in a purified, biochemical system is essential, but it doesn't guarantee the compound will work in a cell. Factors like cell membrane permeability, efflux pump activity, and compound stability can prevent it from reaching its target. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound physically binds to and engages its target inside intact cells.[13][14] The underlying principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[15][16]

Cellular Thermal Shift Assay (CETSA)

Trustworthiness: CETSA provides direct evidence of target engagement in a physiological context, bridging the gap between biochemical assays and cellular functional assays. A positive thermal shift is a strong indicator that the compound reaches its target at concentrations sufficient to induce a biophysical change.

  • Cell Treatment:

    • Culture a relevant cell line that expresses Target Kinase A.

    • Treat intact cells with either DMSO (vehicle control) or a saturating concentration of 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one (e.g., 10 µM) for a set time (e.g., 1 hour).

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 65°C) for a fixed duration (e.g., 3-8 minutes) using a thermal cycler.[14][16] One aliquot should remain at room temperature as a non-heated control.

  • Lysis and Separation:

    • Lyse the cells (e.g., via freeze-thaw cycles or addition of lysis buffer).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

  • Detection:

    • Collect the supernatant, which contains the soluble, non-denatured protein fraction.

    • Analyze the amount of soluble Target Kinase A in each sample by Western Blot using a specific antibody.

  • Data Analysis:

    • Quantify the band intensity for each temperature point.

    • Normalize the data to the non-heated control for both DMSO and compound-treated samples.

    • Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the curve to the right for the compound-treated sample indicates thermal stabilization and target engagement.

CETSA_Workflow cluster_prep Cell Treatment cluster_exp Thermal Challenge & Lysis cluster_analysis Detection & Analysis P1 Culture Cells Expressing Target Kinase A P2 Treat cells with Compound or DMSO E1 Aliquot cells P2->E1 E2 Heat across a Temperature Gradient E1->E2 E3 Lyse Cells E2->E3 E4 Centrifuge to Pellet Aggregated Proteins E3->E4 A1 Collect Supernatant (Soluble Fraction) E4->A1 A2 Western Blot for Target Kinase A A1->A2 A3 Quantify Band Intensity A2->A3 A4 Plot Melting Curves (% Soluble vs. Temp) A3->A4 A5 Observe Thermal Shift (ΔTm) A4->A5

Caption: Workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).

Data Summary: Pillar 3

The key output of a CETSA experiment is the change in the apparent melting temperature (T m) of the target protein.

ConditionApparent Melting Temp (T m)Thermal Shift (ΔT m)Interpretation
DMSO (Vehicle)48.5 °C-Baseline thermal stability
4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one (10 µM) 54.2 °C+5.7 °C Robust Target Engagement

Hypothetical data for illustrative purposes.

Synthesis and Final Assessment

By integrating the findings from these three pillars, we can construct a robust and defensible specificity profile for 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one.

  • Pillar 1 (Biophysics) established that the compound binds directly to Target Kinase A with high (nanomolar) affinity.

  • Pillar 2 (Selectivity) demonstrated that this affinity is highly selective for Target Kinase A across a wide panel of related enzymes, with off-target interactions occurring only at significantly higher concentrations.

  • Pillar 3 (Cellular Engagement) confirmed that the compound successfully enters cells and physically engages Target Kinase A, inducing a significant stabilizing effect.

This multi-faceted approach provides a cohesive and compelling narrative. The data are self-validating: the high biochemical potency is shown to be selective and is confirmed to be relevant in a cellular context. This rigorous, evidence-based assessment provides the confidence needed to advance 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one to the next stage of drug development, armed with a deep understanding of its interaction specificity.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Available at: [Link]

  • MtoZ Biolabs. Kinome Profiling Service. Available at: [Link]

  • White Rose Research Online. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Available at: [Link]

  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. Available at: [Link]

  • PubMed. (2006). Isothermal titration calorimetry in drug discovery. Available at: [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • Cytiva Life Sciences. Biacore SPR for small-molecule discovery. Available at: [Link]

  • Reaction Biology. ITC Assay Service for Drug Discovery. Available at: [Link]

  • Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance. Available at: [Link]

  • Drug Discovery World. (2011, June 20). Isothermal titration calorimetry and thermal shift assay in drug design. Available at: [Link]

  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. Available at: [Link]

  • ACS Publications. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Available at: [Link]

  • Biosensing Instrument. (2025, January 4). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Available at: [Link]

  • PubMed. (2021). Characterization of Small Molecule-Protein Interactions Using SPR Method. Available at: [Link]

  • PubMed. (2006). Biochemical Assay-Based Selectivity Profiling of Clinically Relevant Kinase Inhibitors on Mutant Forms of EGF Receptor. Available at: [Link]

  • PMC - NIH. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Available at: [Link]

  • NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available at: [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Massachusetts Biotechnology Council. (2025, February 3). Exploring SPR and Fluorescent Dye Displacement Assays for RNA Binding Small Molecule Therapeutics. Available at: [Link]

  • Taylor & Francis. (2024, May 20). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available at: [Link]

  • University of Cambridge. Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Available at: [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • American Association for Cancer Research (AACR). (2007, May 1). Development of novel small molecule inhibitors targeting CXCR4: specificity. Available at: [Link]

  • ACS Publications. (2025, June 10). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. Available at: [Link]

  • bioRxiv. (2025, August 27). Discovery of Small Molecule CHI3L1 Inhibitors by SPR-Based High-Throughput Screening. Available at: [Link]

  • PMC. Prediction of specificity-determining residues for small-molecule kinase inhibitors. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one

As a Senior Application Scientist, I have designed this self-validating safety and operational guide to provide drug development professionals with a rigorous framework for handling 4-Chloro-1-isopropyl-3-nitropyridin-2(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this self-validating safety and operational guide to provide drug development professionals with a rigorous framework for handling 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one (CAS: 1708133-95-2)[1].

This compound is a highly valued intermediate in medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic scaffolds, including advanced tubulin polymerization inhibitors for oncology applications[2]. However, the specific electronic properties that make it synthetically useful also dictate a stringent hazard profile[3]. By understanding the mechanistic causality behind its reactivity, we can engineer a foolproof protocol that ensures both operator safety and chemical integrity.

Section 1: Chemical Profile & Hazard Causality

Before handling any reactive intermediate, it is critical to understand why it is hazardous, rather than simply memorizing safety data sheets.

  • CAS Number : 1708133-95-2[1]

  • Molecular Formula : C8H9ClN2O3[3]

  • GHS Classification : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[3].

  • Storage Requirements : 2-8°C under an inert atmosphere (Argon/Nitrogen)[3].

The Causality of Hazards: The core danger of this compound stems from its molecular architecture. The nitro group at the 3-position is strongly electron-withdrawing. This severely depletes electron density at the adjacent C4 carbon, activating the C4-chloride bond for rapid displacement via Nucleophilic Aromatic Substitution ( SN​Ar ). Biologically, this means the compound can readily react with nucleophilic residues (e.g., thiols in cysteine, amines in lysine) on epidermal and ocular proteins. This covalent modification of biological tissue is the direct mechanistic cause of the observed H315 (skin) and H319 (eye) irritation profiles[3].

HazardLogic N1 3-Nitro Group (Electron Withdrawing) N2 C4-Chloride Bond (Activated) N1->N2 Depletes e- density N3 High S_NAr Reactivity N2->N3 Lowers activation energy N4 Reaction with Biological Nucleophiles (Proteins) N3->N4 Unprotected exposure N5 H315 / H319 Skin & Eye Irritation N4->N5 Covalent modification

Caption: Logical relationship between molecular structure and GHS hazard profile.

Section 2: Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, a robust PPE strategy is required. The following matrix summarizes the mandatory PPE, justified directly by the compound's specific chemical reactivity.

PPE CategorySpecificationScientific Justification (Causality)
Gloves Double-gloving: Inner Nitrile (0.1mm), Outer Neoprene or Butyl rubber.Nitrile provides basic dexterity; Neoprene/Butyl prevents permeation of the lipophilic isopropyl-pyridone core and the highly reactive activated chloride.
Eye Protection Snug-fitting chemical splash goggles + Face shield.Addresses the H319 hazard[3]. The activated chloride can cause severe corneal damage via protein alkylation if aerosolized dust contacts the eye.
Body Protection Tyvek® lab coat or impermeable chemical apron over a standard cotton lab coat.Prevents fine crystalline dust accumulation on standard woven fabrics, which could lead to prolonged dermal exposure and H315 skin irritation[3].
Respiratory N95/P100 particulate respirator (if weighing outside a certified isolator).Prevents inhalation of fine dust, mitigating systemic absorption (H302 hazard)[3] and severe respiratory tract irritation.

Section 3: Operational Workflow & Handling Protocol

This self-validating protocol ensures that environmental exposure is minimized while maintaining the chemical integrity of the reagent. Commercial suppliers provide this material at high purities (e.g., 95%+)[4], but improper handling can rapidly degrade it.

Step-by-Step Methodology:

  • Preparation & Atmospheric Control :

    • Verify the chemical fume hood has a face velocity of 80-100 fpm.

    • Purge the analytical balance enclosure with dry Nitrogen or Argon. The compound must be stored under an inert atmosphere[3] to prevent hydrolytic degradation of the activated C-Cl bond.

  • Equilibration (Critical Step) :

    • Remove the vial from the 2-8°C refrigerator[3].

    • Self-Validation Check: Allow the sealed vial to warm to ambient room temperature (approx. 20-25°C) in a desiccator for 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder, which would initiate slow hydrolysis to the corresponding 4-hydroxy-pyridone, ruining your reaction yield.

  • Weighing & Transfer :

    • Don all PPE specified in the matrix.

    • Using an anti-static weighing spatula, transfer the required mass to a pre-tared, oven-dried reaction vessel.

    • Immediately flush the source vial with Argon, seal tightly with Parafilm, and return to 2-8°C storage[3].

  • Solubilization / Reaction Initiation :

    • Dissolve the compound in an appropriate anhydrous solvent (e.g., DMF, THF, or DCM) within the fume hood.

    • Caution: When adding nucleophiles (e.g., amines, alkoxides) to synthesize target drugs[2], ensure the reaction vessel is equipped with a cooling bath (e.g., ice/water) to control the exothermic SN​Ar reaction.

Workflow S1 Storage (2-8°C, Inert Atm) S2 Equilibration (Warm to 25°C in Desiccator) S1->S2 Prevent condensation S3 PPE Donning (Double Gloves, Goggles) S2->S3 Ensure safety readiness S4 Weighing (Fume Hood, Anti-static) S3->S4 Proceed to handling S5 Transfer & Solubilization (Anhydrous Solvent) S4->S5 Initiate reaction S6 Vial Purge & Return (Argon Flush, 2-8°C) S4->S6 Secure remaining stock

Caption: Step-by-step operational workflow for safe handling and transfer.

Section 4: Spill Response and Disposal Plan

Nitroaromatic compounds require specific, segregated disposal workflows due to their inherent reactivity.

  • Immediate Spill Response :

    • Solid Spill: Do not dry sweep. Gently cover the powder with a damp absorbent pad (using water or a 10% isopropanol solution) to suppress dust generation. Carefully scoop the material using non-sparking tools into a compatible, sealable hazardous waste container.

    • Solution Spill: Absorb with inert materials (e.g., vermiculite, sand). Never use combustible absorbents like sawdust , as nitroaromatics can form reactive, potentially unstable mixtures with organic materials.

    • Wash the spill area with a mild alkaline detergent solution to purposefully hydrolyze and deactivate any residual active compound, followed by a thorough water rinse.

  • Disposal Plan :

    • Do not mix with general organic waste. Nitroaromatic compounds must be segregated into a dedicated "Nitroaromatic / Reactive Halogenated Waste" stream.

    • Label the waste container clearly with GHS hazard pictograms (Irritant, Harmful)[3] and the specific chemical name.

    • Ensure disposal is handled by a licensed hazardous waste contractor capable of high-temperature incineration, which is required to safely destroy the nitro-pyridone core without generating toxic NOx​ gas emissions.

References

  • Title: 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one 95% Source: BuyChemJapan / AiFChem URL: [Link]

  • Title: An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.